Azido-PEG2-alcohol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-azidoethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-7-6-1-3-9-4-2-8/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFKQFYZOARRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-16-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90464632 | |
| Record name | 2-(2-azidoethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-90-5 | |
| Record name | 2-(2-azidoethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-azidoethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of Azido-PEG2-alcohol by NMR and Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to characterize Azido-PEG2-alcohol, a bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras)[1]. Accurate characterization is critical to ensure purity, confirm identity, and guarantee the successful outcome of subsequent conjugation chemistries.
Compound Identity and Properties
This compound is a hydrophilic linker containing a terminal azide (B81097) group for "click chemistry" reactions and a hydroxyl group for further derivatization[2][3]. Its fundamental properties are summarized below.
| Property | Value | References |
| Chemical Name | 2-(2-azidoethoxy)ethan-1-ol | [3][4] |
| CAS Number | 139115-90-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₉N₃O₂ | [2][3][5][6][7][8] |
| Molecular Weight | 131.13 g/mol | [1][2][3][4][5][6][8] |
| Exact Mass | 131.0695 | [3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful and routine method for confirming the structure and assessing the purity of this compound. It provides information on the chemical environment of the hydrogen atoms within the molecule.
The key to interpreting the ¹H NMR spectrum is identifying the distinct signals corresponding to the protons adjacent to the azide (N₃) and hydroxyl (OH) groups, as well as the ethylene (B1197577) glycol backbone. While spectra for larger PEG molecules can be complicated by ¹³C satellite peaks, the small and discrete nature of this compound allows for straightforward analysis[9][10][11].
Structure: N₃-CH₂-CH₂-O-CH₂-CH₂-OH
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N₃-C H₂ | ~3.39 | Triplet (t) | 2H |
| -C H₂-O-CH₂- | ~3.6-3.7 | Multiplet (m) | 4H |
| -C H₂-OH | ~3.72 | Triplet (t) | 2H |
| -O H** | Variable | Singlet (s, broad) | 1H |
Note: Chemical shifts are referenced from literature values for similar structures and can vary slightly based on the solvent and concentration used. The signal for the hydroxyl proton is often broad and its position can shift significantly or it may exchange with D₂O.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[9][10]
-
Data Acquisition: A standard one-dimensional proton pulse sequence is sufficient. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and proper referencing to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the relevant peaks to confirm the proton ratios match the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound, providing an orthogonal verification of its identity and purity.
The primary goal is to observe the molecular ion peak corresponding to the compound's exact mass. Depending on the ionization technique, adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) are commonly observed for PEG-containing molecules.
| Ion | Theoretical m/z |
| [M+H]⁺ | 132.0769 |
| [M+Na]⁺ | 154.0588 |
| [M+K]⁺ | 170.0328 |
A common technique for analyzing PEG derivatives is Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
A. ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a water/acetonitrile mixture, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Introduce the sample into an ESI-mass spectrometer, which can be coupled with a liquid chromatography (LC) system for LC-MS analysis.[12]
-
Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500). For PEGylated compounds, sometimes a charge-reducing agent like triethylamine (B128534) is added post-column to simplify complex spectra, though this is more critical for larger polymers.[13]
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and any common adducts.
B. MALDI-TOF-MS Protocol:
-
Sample Preparation: This method is more common for larger polymers but can be adapted.
-
Prepare a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA) in ethanol.[14]
-
Prepare a cationizing agent solution, such as sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[14]
-
Prepare the analyte solution (~1-2 mg/mL).[14]
-
Mix the analyte, matrix, and cationizing agent solutions (e.g., in a 1:5:1 v/v/v ratio).[14]
-
-
Spotting: Spot a small volume (e.g., 0.5 µL) of the mixture onto a MALDI target plate and allow it to air dry to form crystals.[14]
-
Instrumentation: Analyze the sample using a MALDI-Time-of-Flight (TOF) mass spectrometer.
-
Data Analysis: The resulting spectrum will show the mass distribution, which for this discrete compound should be a single primary peak, typically observed as the sodium adduct [M+Na]⁺.
Characterization Workflow
The following diagram outlines the logical workflow for the complete characterization of this compound.
Caption: Workflow for NMR and MS characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 139115-90-5 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound | 139115-90-5 | FA177150 | Biosynth [biosynth.com]
- 9. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. bath.ac.uk [bath.ac.uk]
A Technical Guide to 2-(2-azidoethoxy)ethan-1-ol: Chemical Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-azidoethoxy)ethan-1-ol is a bifunctional chemical compound that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a primary alcohol. This unique combination of functional groups makes it a versatile building block for a variety of chemical modifications and bioconjugation strategies. This technical guide provides an in-depth overview of the chemical properties, reactivity, and key applications of 2-(2-azidoethoxy)ethan-1-ol, with a focus on experimental protocols and data presentation for the research and development community.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(2-azidoethoxy)ethan-1-ol are summarized in the table below. It is important to note that while some properties like molecular weight are well-defined, others such as boiling point and density are not consistently reported in the literature, with some sources providing only computed values.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃N₃O₃ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| CAS Number | 86520-52-7 | [1] |
| Appearance | Colorless to light yellow liquid/oil | [2] |
| Boiling Point | Data not consistently available (one source suggests 60 °C) | [3] |
| Melting Point | Data not available | [3] |
| Density | Data not consistently available | [3] |
| Solubility | Slightly soluble in water, chloroform, ethyl acetate, and methanol. | [2][3] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of 2-(2-azidoethoxy)ethan-1-ol
A common synthetic route to 2-(2-azidoethoxy)ethan-1-ol involves the azidation of a suitable precursor, such as 2-(2-chloroethoxy)ethan-1-ol or a tosylated diethylene glycol derivative. The following is a representative experimental protocol.[4][5]
Experimental Protocol: Synthesis from 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride
Materials:
-
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride
-
Sodium azide (NaN₃)
-
Sodium iodide (NaI)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride (e.g., 15 g, 88.9 mmol), sodium iodide (e.g., 4.06 g, 27.1 mmol), and sodium azide (e.g., 45.3 g, 697 mmol) in distilled water (e.g., 90 mL).[5]
-
Stir the reaction mixture at 50°C for 48 hours.[5]
-
After cooling to room temperature, extract the mixture three times with ethyl acetate.[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Evaporate the solvent under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol (B1666427) as a yellow oil (e.g., 14.0 g, 90.1% yield).[5]
Caption: Synthesis of 2-(2-azidoethoxy)ethan-1-ol.
Reactivity and Key Reactions
The reactivity of 2-(2-azidoethoxy)ethan-1-ol is dominated by the azide functional group, which readily participates in a variety of bioorthogonal "click chemistry" reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent.[6]
Materials:
-
Alkyne-containing molecule
-
2-(2-azidoethoxy)ethan-1-ol
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare stock solutions of the alkyne-containing molecule, 2-(2-azidoethoxy)ethan-1-ol, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
-
In a reaction vessel, combine the alkyne-containing molecule and 2-(2-azidoethoxy)ethan-1-ol in the desired molar ratio in buffer.
-
In a separate tube, premix the CuSO₄ and THPTA ligand.
-
Add the CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[7]
-
Allow the reaction to proceed at room temperature for 1-4 hours.[7]
-
The resulting triazole conjugate can be purified by standard methods such as chromatography.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononynes (BCN), to react with an azide.[8] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems.[8]
Materials:
-
Cyclooctyne-containing molecule (e.g., DBCO-functionalized)
-
2-(2-azidoethoxy)ethan-1-ol
-
Biocompatible buffer (e.g., PBS)
Procedure:
-
Dissolve the cyclooctyne-containing molecule and 2-(2-azidoethoxy)ethan-1-ol in a compatible solvent or buffer.
-
Mix the reactants in the desired stoichiometry.
-
The reaction typically proceeds at physiological temperature and pH.[8]
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, NMR).
-
Purify the product as required.
References
- 1. 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C6H13N3O3 | CID 11008438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-(2-AZIDOETHOXY)ETHOXY]ETHANOL CAS#: 86520-52-7 [m.chemicalbook.com]
- 3. 2-(2-Azidoethoxy) Ethanol, C4H9N3O2, 139115-90-5, Azido PEG2, Azido PEG2 Alcohol [mallakchemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
- 6. bioclone.net [bioclone.net]
- 7. axispharm.com [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Mechanism of Azido-PEG2-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG2-alcohol is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, enables the precise and efficient covalent attachment of molecules to biomolecules. This guide provides a comprehensive overview of the core mechanisms of this compound in bioconjugation, with a focus on its application in click chemistry. Detailed experimental protocols, quantitative data, and visualizations of relevant workflows and pathways are presented to facilitate its practical implementation in research and drug development.
Core Principles of this compound in Bioconjugation
This compound, with the chemical formula C4H9N3O2 and a molecular weight of approximately 131.14 g/mol , is a versatile linker molecule.[1][2][3] Its utility in bioconjugation stems from its three key components:
-
The Azide Group (-N3): This functional group is the cornerstone of its reactivity, enabling highly specific and efficient "click chemistry" reactions. The azide is largely unreactive with most biological functional groups, making it a bioorthogonal handle for specific ligation.
-
The PEG2 Spacer (- (CH2CH2O)2-): The two-unit polyethylene glycol spacer is a critical element that imparts hydrophilicity to the linker and the resulting conjugate.[4] This increased water solubility is often crucial for maintaining the stability and function of biomolecules in aqueous environments. The PEG spacer also provides a flexible linkage that can reduce steric hindrance between the conjugated molecules.
-
The Terminal Alcohol (-OH): The hydroxyl group offers a versatile point for further chemical modification. It can be activated or converted to other functional groups to enable covalent attachment to a variety of substrates, including proteins, peptides, and surfaces.
The primary mechanism of action for this compound in bioconjugation is through the azide group's participation in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing partner.
Quantitative Data on Bioconjugation Reactions
The efficiency of bioconjugation reactions involving azido-PEG linkers is a critical parameter. The following tables summarize key quantitative data related to the two primary click chemistry reactions.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k2) | 10^4 - 10^5 M⁻¹s⁻¹ | Highly efficient and rapid reaction. |
| Typical Yield | >95% | Often proceeds to near completion.[5] |
| Reaction Temperature | Room Temperature (25°C) | Mild reaction conditions preserve biomolecule integrity. |
| pH Range | 4.0 - 8.0 | Broad pH tolerance, compatible with many biological buffers. |
| Catalyst | Copper(I) | Typically generated in situ from a Copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligands stabilize the Cu(I) oxidation state and protect biomolecules from damage. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Typical Value/Range | Notes |
| Second-Order Rate Constant (k2) | 0.1 - 1.0 M⁻¹s⁻¹ (with cyclooctynes like DBCO) | Slower than CuAAC but does not require a cytotoxic copper catalyst. |
| Typical Yield | >90% | High efficiency, though may require longer reaction times than CuAAC. |
| Reaction Temperature | 4 - 37°C | Can be performed at physiological temperatures. |
| pH Range | 4.0 - 9.0 | Wide pH compatibility. |
| Reactant | Strained Alkyne (e.g., DBCO, BCN) | The ring strain of the alkyne drives the reaction forward without a catalyst. |
Experimental Protocols
General Protocol for Protein Conjugation via CuAAC
This protocol outlines the general steps for conjugating an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in DMSO/water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Prepare fresh solutions of CuSO4, sodium ascorbate, and the copper ligand.
-
-
Conjugation Reaction:
-
To the alkyne-modified protein solution, add a 5- to 20-fold molar excess of the this compound stock solution.
-
Add the copper ligand to a final concentration of 1-5 mM.
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (if one of the components has a unique absorbance) or mass spectrometry.
-
Confirm the successful conjugation and purity of the product by SDS-PAGE, HPLC, or LC-MS.
-
General Protocol for Protein Conjugation via SPAAC
This protocol describes the conjugation of an azide-modified protein (prepared using this compound) with a strained alkyne (e.g., DBCO-functionalized molecule).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule of interest
-
Anhydrous DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the DBCO-functionalized molecule in DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
To the azide-modified protein solution, add a 2- to 10-fold molar excess of the DBCO-functionalized molecule stock solution.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove the unreacted DBCO-reagent.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, HPLC, or LC-MS to confirm successful labeling and assess purity.
-
Determine the DOL by UV-Vis spectroscopy or mass spectrometry.
-
Visualization of Workflows and Signaling Pathway Applications
This compound and similar linkers are instrumental in developing tools to study complex biological processes, including cellular signaling pathways. While direct literature explicitly detailing the use of this compound in the Wnt, GPCR, or MAPK pathways is sparse, its application in analogous contexts, such as creating probes for protein-protein interaction studies, allows for the conceptualization of its role in dissecting these pathways.
Experimental Workflow for Bioconjugation
Caption: General experimental workflow for bioconjugation using this compound.
Conceptual Application in Probing a Signaling Pathway
The following diagram illustrates a conceptual workflow for using an Azido-PEG linker to create a probe for a pull-down assay to identify interaction partners of a key signaling protein (e.g., a kinase in the MAPK pathway).
Caption: Conceptual workflow for identifying protein-protein interactions in a signaling pathway.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, enabling the efficient and specific labeling of biomolecules. Its utility is primarily driven by the bioorthogonal reactivity of the azide group in click chemistry reactions, while the PEG spacer enhances the solubility and biocompatibility of the resulting conjugates. The terminal alcohol provides a further handle for diverse chemical modifications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively incorporate this compound into their experimental workflows for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-alcohol, a heterobifunctional linker, has become an invaluable tool in modern biochemistry and drug discovery. Its unique structure, featuring a terminal azide (B81097) group, a flexible two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a versatile platform for a wide range of bioconjugation applications. The azide moiety allows for highly efficient and specific "click chemistry" reactions, while the hydrophilic PEG spacer enhances solubility and reduces steric hindrance. The terminal hydroxyl group provides an additional site for further chemical modification, adding another layer of versatility. This technical guide delves into the core biochemical applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key workflows and signaling pathways.
Core Applications of this compound
The primary research applications of this compound are centered around its ability to covalently link different molecular entities. These applications are critical in various fields, including proteomics, drug delivery, and diagnostics.
Click Chemistry and Bioconjugation
The azide group of this compound is a key participant in one of the most reliable bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This "click" reaction forms a stable triazole linkage between the azide and an alkyne-functionalized molecule.[1] This method is widely used for the precise and efficient conjugation of a diverse range of biomolecules, including peptides, proteins, and nucleic acids.[3][4] The reaction's high efficiency and specificity make it a preferred method for creating well-defined bioconjugates.[2]
Quantitative Data for Click Chemistry Reactions
The efficiency of click chemistry reactions is a critical parameter for their successful application. The following table summarizes typical reaction conditions and yields for CuAAC reactions.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide can drive the reaction to completion. |
| Copper(II) Source (e.g., CuSO₄) | 1-10 mol% | Higher concentrations may be needed for less reactive substrates. |
| Reducing Agent (e.g., Sodium Ascorbate) | 3-10 fold excess relative to Copper(II) | Ensures the presence of the active Cu(I) catalyst. |
| Copper Ligand (e.g., THPTA, TBTA) | 1-5 equivalents to Copper(II) | Accelerates the reaction and protects biomolecules from oxidative damage. |
| Typical Reaction Time | 1 - 4 hours | Can vary based on substrate reactivity and concentration. |
| Typical Yield | >95% | Demonstrates the high efficiency of the reaction. |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of an alkyne-containing peptide to this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in the reaction buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare stock solutions of CuSO₄ and THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified peptide and this compound (using a slight molar excess of the azide).
-
Add the THPTA ligand to the mixture.
-
If possible, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the copper catalyst.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as LC-MS.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and the catalyst.
-
Workflow for a Typical CuAAC Reaction
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 139115-90-5 | FA177150 | Biosynth [biosynth.com]
A Technical Guide to the Solubility and Stability of Azido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of Azido-PEG2-alcohol (N₃-(PEG)₂-OH), a valuable bifunctional linker used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding its properties in common laboratory solvents is critical for its effective use, storage, and the development of robust experimental protocols.
Overview of this compound
This compound, with the chemical formula C₄H₉N₃O₂, is a hydrophilic linker featuring a terminal azide (B81097) group and a primary alcohol. The azide moiety allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. The hydroxyl group offers a site for further chemical modification. The short, discrete polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the molecule and conjugates derived from it.
Solubility Profile
The hydrophilic nature of the diethylene glycol spacer in this compound imparts good solubility in aqueous and polar organic solvents. However, quantitative solubility can vary, and for certain applications, careful solvent selection and preparation techniques are necessary.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that for aqueous solutions, sonication may be required to achieve higher concentrations.
| Solvent | Formula | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| Water | H₂O | 18.02 | 100 mg/mL[1] | 762.60 mM[1] | Ultrasonic assistance is recommended for dissolution[1]. |
| Dimethyl Sulfoxide | (CH₃)₂SO | 78.13 | Soluble[2] | Not specified | Commonly used for creating concentrated stock solutions[2]. |
| Methanol | CH₃OH | 32.04 | Soluble | Not specified | PEGs are generally soluble in methanol[3]. |
| Chloroform (B151607) | CHCl₃ | 119.38 | Soluble | Not specified | PEGs are generally soluble in chloroform[3]. |
| Tetrahydrofuran | C₄H₈O | 72.11 | Soluble | Not specified | PEGs are generally soluble in THF[3][4]. |
Strategies for Enhancing Aqueous Solubility
For applications requiring high concentrations in aqueous buffers where direct dissolution is challenging, a common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock can then be diluted into the aqueous medium. If precipitation occurs upon dilution, consider the following:
-
Reduce the final concentration: The solubility limit in the aqueous buffer may have been exceeded.
-
Increase organic co-solvent percentage: If the experimental system can tolerate it, a higher percentage of the organic co-solvent can maintain solubility.
-
Utilize a co-solvent system: A mixture of solvents, such as DMSO, PEG300, and a surfactant like Tween-80 in saline, can improve the solubility of PEGylated linkers in aqueous solutions.
Stability Profile and Degradation
The stability of this compound is influenced by its two primary functional groups: the azide and the PEG backbone. Organic azides are high-energy molecules and must be handled with care, while the PEG chain is generally stable but can be susceptible to degradation under certain conditions.
Thermal Stability
This compound can be thermally labile. Elevated temperatures can cause the azide group to decompose, releasing nitrogen gas. To mitigate thermal degradation, it is crucial to adhere to recommended storage temperatures. The pure compound should be stored at -20°C for long-term stability (months to years) or at 4°C for short-term storage (days to weeks).[2]
pH Stability
-
Acidic Conditions: While relatively stable in mild acidic conditions, strong acids should be strictly avoided. Protonation of the azide can form hydrazoic acid (HN₃), which is highly toxic and explosive.[5][6]
-
Neutral Conditions: The molecule exhibits good stability at neutral pH.[5]
-
Alkaline Conditions: The ether linkages in the PEG backbone are generally stable. However, strong alkaline conditions should be evaluated for compatibility with other components in a reaction mixture.
Photostability
Organic azides can be sensitive to light, especially UV radiation. Photolysis can generate highly reactive nitrene intermediates, which may lead to unpredictable side reactions. Therefore, this compound and its solutions should be protected from light.[5]
Chemical Compatibility and Hazards
It is critical to avoid contact with the following substances to prevent the formation of unstable and shock-sensitive compounds:
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, silver, and mercury, as well as their salts. These can form highly shock-sensitive metal azides. Use plastic or ceramic spatulas and compatible reaction vessels.[7]
-
Strong Oxidizing and Reducing Agents: These can react violently with the azide group.
-
Halogenated Solvents: Reactions in halogenated solvents like dichloromethane (B109758) (DCM) or chloroform should be approached with caution.[6][7]
A general guideline for the stability of organic azides is the "Rule of Six," which suggests that a compound is relatively safe when the ratio of carbon atoms to nitrogen atoms is at least 6:3. This compound has a C:N ratio of 4:3, indicating that it should be handled with appropriate care as an energetic compound.
Handling and Storage Recommendations
To ensure the integrity and stability of this compound, the following storage and handling procedures are recommended:
Storage Conditions
| Form | Temperature | Duration | Notes |
| Neat Compound | -20°C | Long-term (months to years)[2] | Store in a dry, dark environment. |
| 4°C | Short-term (days to weeks)[2] | Keep container well-sealed. | |
| In Solvent | -80°C | Up to 6 months[1] | Use freshly prepared solutions when possible. |
| -20°C | Up to 1 month[1] | Avoid repeated freeze-thaw cycles. |
Solution Preparation
-
Always use high-purity, anhydrous solvents, especially for stock solutions, as water content can affect solubility and stability.
-
Prepare solutions fresh for each experiment whenever possible.
-
If preparing an aqueous solution from a solid, use a 0.22 μm filter to sterilize after dissolution.[1]
Visualized Workflows and Pathways
The following diagrams illustrate key workflows and logical considerations for working with this compound.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and assessing the stability of this compound.
Protocol: Solubility Determination
Objective: To determine the maximum solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS, ethanol)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Place the vial in a bath sonicator for 30 minutes to facilitate dissolution.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure saturation.
-
-
Sample Processing:
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.
-
-
Analysis:
-
Dilute the supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC-UV method (or another quantitative technique like NMR with an internal standard) to determine the concentration.
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or M.
-
Protocol: Long-Term Stability Assessment in Solution
Objective: To evaluate the degradation of this compound in a specific solvent over time at various temperatures. This protocol is adapted from general principles for stability testing of chemical reagents.
Materials:
-
High-purity this compound
-
HPLC-grade solvent (e.g., DMSO, water)
-
HPLC vials with screw caps
-
Temperature-controlled chambers or incubators (-20°C, 4°C, 25°C)
-
HPLC-UV/MS system
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Aliquot the solution into multiple HPLC vials, ensuring each vial is filled to minimize headspace.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one of the freshly prepared vials using a validated HPLC method to determine the initial purity and concentration. This serves as the T=0 baseline.
-
-
Storage:
-
Place the remaining vials in the designated temperature-controlled chambers. Protect all samples from light.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample using the same HPLC method as the T=0 analysis.
-
-
Data Evaluation:
-
Compare the peak area of the this compound at each time point to the T=0 value to calculate the percentage remaining.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products. If coupled with a mass spectrometer, these new peaks can be tentatively identified.
-
Plot the percentage of remaining this compound against time for each storage condition to determine its stability profile.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. benchchem.com [benchchem.com]
Azido-PEG2-Alcohol: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, handling precautions, and experimental protocols for Azido-PEG2-alcohol (CAS RN: 139115-90-5). This bifunctional linker is a valuable tool in bioconjugation, particularly in "click chemistry" applications for drug development and proteomics. Due to its azide (B81097) functional group, adherence to strict safety protocols is imperative.
Chemical and Physical Properties
This compound, also known as 2-(2-azidoethoxy)ethanol, is a small organic molecule featuring a terminal azide group and a hydroxyl group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer enhances solubility in aqueous media.[1][2][3]
| Property | Value | Source |
| Chemical Formula | C₄H₉N₃O₂ | [2][3][4] |
| Molecular Weight | 131.13 g/mol | [2][5] |
| CAS Number | 139115-90-5 | [2][4][5] |
| Appearance | Liquid | [2] |
| Purity | Typically >95% | [6] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [2] |
| Solubility | Soluble in DMSO. The PEG spacer increases aqueous solubility. | [1][2] |
Safety Data and Hazard Information
While some supplier Safety Data Sheets (SDS) classify this compound as "not classified as a hazard," it is crucial to handle it with the utmost care due to the presence of the azide group.[4] Organic azides are a class of energetic compounds that can be sensitive to heat, shock, and friction.[7][8]
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation.[9][10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11] |
| H319: Causes serious eye irritation.[9][10] | P264: Wash skin thoroughly after handling.[9][11] |
| H335: May cause respiratory irritation.[9][10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11] |
| Not explicitly stated for this compound, but organic azides can be explosive. | P370+P372+P380+P373: In case of fire: Explosion risk. Evacuate area. DO NOT fight fire when fire reaches explosives.[11] |
General Hazards of Organic Azides:
-
Explosive Potential: Organic azides can decompose explosively, especially with heat, light, friction, or pressure.[8] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[12]
-
Toxicity: The azide ion has a toxicity similar to the cyanide ion.[4]
-
Incompatibility: Avoid contact with strong oxidizing agents, acids, and heavy metals (which can form highly explosive metal azides).[4][12] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should never be used as reaction media with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[4][12]
Experimental Protocols and Handling Precautions
The following protocols are generalized and should be adapted to specific experimental needs in consultation with institutional safety guidelines.
General Handling and Storage
All manipulations involving this compound should be conducted in a well-ventilated chemical fume hood.[13]
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile gloves are commonly used).[7]
-
A lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dark, and well-ventilated area.[7][11]
-
Store away from incompatible materials such as oxidizing agents, acids, and metals.[4][7]
-
For long-term storage, -20°C is recommended.[2]
Handling:
-
Use only plastic or ceramic spatulas for transferring the material; never use metal spatulas.[7][13]
-
Avoid grinding, scratching, or subjecting the compound to friction.[7]
-
Work on the smallest possible scale.[13]
-
Ensure that the work area is free of incompatible substances.
Representative Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This compound is frequently used in CuAAC reactions to conjugate with alkyne-containing molecules.[8]
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
A copper-chelating ligand (e.g., THPTA or TBTA)
-
Appropriate solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-containing molecule.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper ligand.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and an excess of this compound in the chosen solvent.
-
Add the copper ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
Reaction times can range from 30 minutes to a few hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, precipitation, or dialysis, depending on the nature of the product.
-
Visualizing Safety and Experimental Workflows
To further clarify the handling and application of this compound, the following diagrams illustrate key logical relationships and workflows.
Caption: Logical diagram of organic azide hazards and their triggers.
Caption: Experimental workflow for the safe handling of this compound.
Emergency Procedures
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a tightly sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[13]
Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations or institutional safety guidelines. Always consult the most recent Safety Data Sheet for this compound and your institution's standard operating procedures before handling this chemical.
References
- 1. axispharm.com [axispharm.com]
- 2. This compound | 139115-90-5 | FA177150 | Biosynth [biosynth.com]
- 3. medkoo.com [medkoo.com]
- 4. ucd.ie [ucd.ie]
- 5. chemscene.com [chemscene.com]
- 6. precisepeg.com [precisepeg.com]
- 7. uvic.ca [uvic.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aksci.com [aksci.com]
- 10. 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C6H13N3O3 | CID 11008438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. artscimedia.case.edu [artscimedia.case.edu]
theoretical molecular weight and formula of Azido-PEG2-alcohol
An In-depth Technical Guide on Azido-PEG2-alcohol: Chemical Properties and Structure
For researchers, scientists, and professionals engaged in drug development and bioconjugation, a precise understanding of the chemical and physical properties of linker molecules is paramount. This compound is a heterobifunctional linker containing an azide (B81097) group and a hydroxyl group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This guide provides a concise overview of its fundamental chemical properties, specifically its chemical formula and theoretical molecular weight.
Chemical Formula and Molecular Weight
The chemical identity of this compound is defined by its elemental composition and the total mass of its constituent atoms. The established chemical formula for this compound is C₄H₉N₃O₂ [1][2][3][4][5][6].
The theoretical molecular weight has been calculated based on the standard atomic weights of its constituent elements. Commercially available this compound is reported with molecular weights typically around 131.13 g/mol or 131.14 g/mol [1][2][3][4][5][6][7]. The slight variation can be attributed to differences in the atomic weight values used for the calculation.
The data below summarizes the key quantitative information for this compound.
| Parameter | Value |
| Chemical Formula | C₄H₉N₃O₂ |
| Reported Molecular Weight | 131.13 g/mol , 131.14 g/mol [1][2][3][4][7] |
| Theoretical Molecular Weight | 131.135 g/mol |
Theoretical molecular weight was calculated using the following conventional atomic weights: C: 12.011, H: 1.008, N: 14.007, O: 15.999.
Chemical Structure and Connectivity
To visualize the arrangement of atoms and functional groups within this compound, a simple connectivity diagram is provided below. This illustrates the linear nature of the PEG spacer and the terminal positions of the azide and hydroxyl functional groups. The azide group is reactive towards alkynes, BCN, and DBCO via click chemistry, while the hydroxyl group allows for further derivatization[4][8].
References
- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 2. Hydrogen - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Nitrogen - Wikipedia [en.wikipedia.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]
The Pivotal Role of the PEG2 Spacer in Azido-PEG2-alcohol Functionality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and drug development, the precise control over molecular architecture is paramount. Heterobifunctional linkers are critical tools in this endeavor, enabling the covalent linkage of distinct molecular entities to create novel constructs with tailored functionalities. Among these, Azido-PEG2-alcohol has emerged as a versatile and widely utilized building block. This technical guide provides an in-depth exploration of the core functionalities of this compound, with a particular focus on the often-underestimated role of its short diethylene glycol (PEG2) spacer. We will delve into its physicochemical properties, its application in click chemistry, and its significance in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Functionality of this compound
This compound is a trifunctional molecule, with each component playing a distinct and crucial role in its utility as a chemical linker.[1][2]
-
Azide (B81097) Group (-N₃): This moiety is a bioorthogonal chemical handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems.[3] Its primary role is to participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions form a stable triazole linkage, providing a robust covalent connection between the linker and a molecule bearing a complementary alkyne or strained alkyne group.[1]
-
Hydroxyl Group (-OH): The terminal hydroxyl group provides a versatile point for further chemical modification. It can be derivatized into other functional groups, such as a carboxylic acid or an activated ester, or it can be directly coupled to other molecules, expanding the synthetic possibilities.[1]
-
PEG2 Spacer (-OCH₂CH₂OCH₂CH₂-): This short polyethylene (B3416737) glycol chain is not merely a passive connector. It imparts several critical properties to the linker and the resulting conjugate, which will be the central focus of this guide.
The Role of the PEG2 Spacer
The diethylene glycol spacer is a key determinant of the physicochemical and biological properties of this compound and the conjugates derived from it.
Physicochemical Properties
The PEG2 spacer, though short, significantly influences the following properties:
-
Solubility: Polyethylene glycol is well-known for its hydrophilicity. The PEG2 spacer enhances the aqueous solubility of the linker and can improve the solubility of hydrophobic molecules to which it is conjugated.[1][2] This is a critical advantage in biological applications where reactions are often performed in aqueous buffers.
-
Hydrodynamic Radius and Steric Hindrance: The PEG spacer provides a defined and flexible extension, increasing the distance between the conjugated molecules. This can be crucial for mitigating steric hindrance, allowing, for example, an antibody to bind to its target without interference from a conjugated drug molecule.[6]
-
Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, which is a significant advantage for in vivo applications.[7]
Impact on Bioconjugation and Drug Development
The length of the PEG spacer is a critical parameter in the design of complex biomolecules like ADCs and PROTACs. A linker that is too short may lead to steric clashes that prevent the formation of a stable and functional complex. Conversely, a linker that is too long might result in a non-productive orientation or reduced binding affinity.[6] The PEG2 spacer provides a specific, moderate length that has been found to be optimal in many applications.
In the context of PROTACs, the linker length is a key determinant of the ability to form a productive ternary complex between the target protein and an E3 ubiquitin ligase, which is a prerequisite for target protein degradation.[8][9] For ADCs, the linker length can influence the stability of the conjugate and the efficiency of drug release at the target site.
Quantitative Data
The following table summarizes key quantitative data for this compound. Where specific experimental data for this compound is not available, estimations based on similar compounds are provided.
| Property | Value | Notes and References |
| Chemical Properties | ||
| IUPAC Name | 2-(2-azidoethoxy)ethan-1-ol | [1] |
| CAS Number | 139115-90-5 | [1] |
| Molecular Formula | C₄H₉N₃O₂ | [10] |
| Molecular Weight | 131.13 g/mol | [10] |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | [4] |
| Calculated Spacer Length | ~7.4 Å | Estimated based on standard bond lengths and angles. |
| Solubility (Water) | 100 mg/mL (0.76 M) | [4] |
| Solubility (DMSO, DMF) | Miscible | Inferred from common laboratory use and solubility of similar compounds.[11][12][13] |
| Stability | ||
| Azide Group Stability | Stable under most conditions. Avoid strong acids and reducing agents. | The azide group is generally stable but can be reduced to an amine. It is also sensitive to acidic conditions which can form volatile and explosive hydrazoic acid.[1][14][15] |
| Reaction Kinetics | ||
| CuAAC Reaction Rate | k₂ ≈ 10 to 10⁴ M⁻¹s⁻¹ | General range for CuAAC reactions. The rate is influenced by the specific alkyne, copper source, and ligand.[16] |
| SPAAC Reaction Rate (with DBCO) | k₂ ≈ 0.18 - 1.22 M⁻¹s⁻¹ | The rate is dependent on the specific strained alkyne, pH, and buffer composition. The presence of a PEG linker has been shown to increase reaction rates.[17][18][19] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the conjugation of an alkyne-functionalized protein with this compound.
Materials:
-
Alkyne-functionalized protein (1-10 mg/mL in PBS, pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Preparation of Reactants: In a microcentrifuge tube, combine the alkyne-functionalized protein with a 10- to 20-fold molar excess of this compound from the stock solution. The final concentration of DMSO should not exceed 10%.
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix by adding CuSO₄ and TBTA in a 1:2 molar ratio. Let it stand for 2-3 minutes.
-
Reaction Initiation: Add the catalyst premix to the protein solution to a final copper concentration of 0.1-1 mM. Immediately add freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: The degree of labeling can be determined using techniques such as mass spectrometry or by conjugating an azide-functionalized reporter molecule and measuring its signal.
Protocol 2: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the final click chemistry step in a modular PROTAC synthesis, where an alkyne-functionalized ligand for a protein of interest (POI) is conjugated to an this compound-E3 ligase ligand construct.
Materials:
-
Alkyne-functionalized POI ligand
-
This compound-E3 ligase ligand construct
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Reaction Setup: Dissolve the alkyne-functionalized POI ligand and a slight molar excess (e.g., 1.1 equivalents) of the this compound-E3 ligase ligand construct in the chosen solvent in the reaction vessel.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.
-
Reaction Initiation: Add CuSO₄ (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5 equivalents). The use of a copper-chelating ligand like TBTA can improve catalyst stability.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC, LC-MS, or HPLC. The reaction is typically complete within 1-24 hours.
-
Work-up and Purification: Quench the reaction with a chelating agent like EDTA to remove the copper catalyst. Dilute with an appropriate solvent and wash with water or brine. Dry the organic layer and concentrate under reduced pressure. Purify the final PROTAC by column chromatography.
Mandatory Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Antibody-Azide Functionalization and Click Conjugation
Caption: Workflow for antibody conjugation.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and drug development professionals. While its azide and hydroxyl functionalities provide the chemical handles for conjugation, the role of the PEG2 spacer is integral to its performance. It imparts favorable physicochemical properties, such as enhanced solubility and reduced steric hindrance, and its defined length is a critical parameter in the rational design of complex biomolecules like ADCs and PROTACs. A thorough understanding of the interplay between these three functional components is essential for leveraging the full potential of this compound in the development of next-generation therapeutics and research tools.
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azido-PEG7-acid | PROTAC Linkers | | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing Azido-PEG2-alcohol. This protocol is designed for professionals in research and drug development who require a reliable method for bioconjugation, tethering molecules, or synthesizing novel chemical entities with a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide (B81097) group of this compound and a terminal alkyne-functionalized molecule. This bioorthogonal reaction is known for its high efficiency, specificity, and mild reaction conditions, often performed in aqueous environments, making it highly suitable for applications involving sensitive biomolecules.[1]
Reaction Principle
The copper(I)-catalyzed reaction between an azide and a terminal alkyne is a highly regioselective process that exclusively yields the 1,4-disubstituted triazole isomer. The catalytic cycle is initiated by the in-situ generation or direct addition of the active Cu(I) species. As Cu(I) is susceptible to oxidation, a reducing agent, typically sodium ascorbate (B8700270), is added to the reaction mixture to maintain the copper in its catalytically active +1 oxidation state. The inclusion of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can further stabilize the Cu(I) catalyst and improve the reaction's efficiency.[1]
Quantitative Reaction Parameters
The following table summarizes the recommended quantitative parameters for a standard CuAAC reaction involving this compound. It is important to note that these are starting recommendations, and optimization may be necessary depending on the specific alkyne substrate and the desired outcome.
| Component | Recommended Molar Equivalents | Notes |
| Alkyne Substrate | 1 equivalent | This is typically the limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide component can help drive the reaction to completion.[1] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | This serves as the precursor to the active Cu(I) catalyst.[1] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Should be in excess of the copper sulfate to ensure complete reduction to Cu(I). A freshly prepared solution is crucial for optimal results.[1] |
| Ligand (e.g., TBTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst, prevents side reactions, and can increase the reaction rate.[1] |
Experimental Protocol
This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule with this compound.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Degassed solvents (e.g., deionized water, DMSO, t-BuOH)
-
Reaction vessel (e.g., Eppendorf tube, round-bottom flask)
-
Stirring apparatus
-
Inert gas (e.g., argon or nitrogen)
Stock Solution Preparation
-
Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in a suitable degassed solvent. The concentration will depend on the specific molecule and the desired reaction scale.
-
This compound: Prepare a stock solution of this compound in the same degassed solvent.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[1]
-
TBTA Ligand (optional): Prepare a 10-100 mM stock solution in a compatible organic solvent such as DMSO.[1]
Reaction Procedure
-
To a suitable reaction vessel, add the stock solution of the alkyne-functionalized molecule (1 equivalent).
-
Add the stock solution of this compound (1.1-1.5 equivalents).[1]
-
Add the reaction solvent to achieve the desired final concentration of the limiting reagent. A mixture of water and a co-solvent like DMSO or t-BuOH can be used to ensure the solubility of all reactants.
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).[1]
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents). The order of addition is important.[1]
-
Seal the reaction vessel and stir the mixture at room temperature. Gentle heating (e.g., to 40-50°C) can be applied if the reaction is slow.
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR. Reactions are often complete within 1 to 24 hours.
Work-up and Purification
The purification method will depend on the properties of the final conjugate. For a relatively small molecule like the product of this compound, the following methods are suitable:
-
Precipitation: If the product is a solid and has different solubility properties than the starting materials and byproducts, it can be precipitated by the addition of an anti-solvent.
-
Column Chromatography: Silica gel or reverse-phase column chromatography can be used to separate the product from unreacted starting materials and the catalyst.
-
Dialysis or Size-Exclusion Chromatography: For larger conjugates, these methods can be effective in removing small molecule impurities.
Characterization
The successful formation of the 1,2,3-triazole-linked PEG conjugate can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal for the formation of the 1,4-disubstituted triazole is the appearance of a singlet peak for the triazole proton, typically in the range of δ 7.5 - 8.5 ppm. In a PEG context, this signal has been reported at approximately δ 7.69 ppm and δ 7.85 ppm.[2][3] The disappearance of the alkyne proton signal (if present in the starting material) is another indicator of a complete reaction.
-
¹³C NMR: The formation of the triazole ring will give rise to new signals for the two triazole carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) from the starting materials are indicative of a successful reaction.
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as ESI-MS or MALDI-TOF.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Use a freshly prepared sodium ascorbate solution. Ensure thorough degassing of the reaction mixture to remove oxygen.[1] |
| Poor substrate solubility | Add a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of the reactants.[1] | |
| Incompatible buffer | Avoid buffers containing primary amines (e.g., Tris) or other species that can coordinate with the copper catalyst.[1] | |
| Side Product Formation | Dimerization of the alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions and ensure a sufficient excess of sodium ascorbate.[1] |
| Oxidation of sensitive functional groups | Use a higher concentration of a stabilizing ligand like TBTA and ensure thorough degassing.[1] |
Visualizations
Reaction Scheme
Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG2-alcohol and DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. This copper-free click chemistry variant utilizes the high ring strain of a dibenzocyclooctyne (DBCO) group to react specifically and efficiently with an azide (B81097) moiety, forming a stable triazole linkage. This reaction is characterized by its high biocompatibility, selectivity, and favorable kinetics under physiological conditions, making it an invaluable tool in chemical biology, drug development, and materials science.[1][2][3]
This document provides detailed application notes and experimental protocols for the SPAAC reaction between Azido-PEG2-alcohol and a DBCO-functionalized molecule. This compound is a short, hydrophilic linker containing a terminal azide group for click chemistry and a hydroxyl group for further derivatization.[4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can improve the reaction kinetics by reducing steric hindrance.[1][5]
Key Advantages of SPAAC with this compound and DBCO:
-
Biocompatibility: The reaction proceeds efficiently without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1][6]
-
High Selectivity: The azide and DBCO groups react specifically with each other, minimizing off-target reactions with other functional groups present in biological samples.[6][7]
-
Favorable Kinetics: The inherent ring strain of DBCO provides the driving force for a rapid cycloaddition reaction. The PEG linker can further enhance reaction rates.[1][5]
-
Versatility: This conjugation strategy is widely used for labeling proteins, peptides, nucleic acids, and other biomolecules, as well as in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]
Quantitative Data Summary
The rate of the SPAAC reaction is influenced by several factors, including the choice of reactants, solvent, temperature, and pH. The following tables summarize key quantitative data to aid in experimental design and optimization.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Notes |
| Azide-PEG4-acid and DBCO-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C | A close analog to the this compound and DBCO reaction, providing a good estimate of the reaction rate. |
| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37°C | Demonstrates the influence of buffer choice on reaction kinetics.[5][8] |
| Sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7), 25-37°C | Highlights that PBS can result in slower reaction rates compared to HEPES.[5][8] |
| DBCO-PEG5-Trastuzumab and model azides | 0.18 - 0.37 | HEPES & PBS | The presence of a PEG linker on the DBCO-containing molecule was shown to increase the reaction rate by an average of 31 ± 16%.[5] |
| Parameter | Effect on Reaction Rate | Recommendations and Considerations |
| Temperature | Increasing the temperature generally increases the reaction rate. | Reactions are typically performed at room temperature (25°C) or 37°C. Ensure the thermal stability of all reactants, especially biomolecules.[1][5] |
| pH | Higher pH values (within a biocompatible range) generally increase the reaction rate. | A pH range of 7.0-8.5 is common. The effect can be buffer-dependent.[1][5] |
| Buffer | HEPES buffer has been shown to yield higher rate constants compared to PBS. | For optimal rates, consider using HEPES buffer. Avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule.[1][5] |
| Solvent | Aqueous solutions often lead to faster reactions compared to organic solvents. | For bioconjugation, aqueous buffers are preferred. If an organic co-solvent is necessary to dissolve a reactant, keep its final concentration low (typically <10%) to avoid denaturation of biomolecules.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol describes a general method for conjugating a DBCO-functionalized molecule to this compound.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES buffer, pH 7.5 (azide-free)
-
Organic Solvent (if required): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis cassettes, or HPLC system)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in the chosen reaction buffer to the desired concentration (e.g., 1-10 mg/mL for a protein).
-
Prepare a stock solution of this compound in an appropriate solvent. If the DBCO-functionalized molecule is in an aqueous buffer, dissolving the this compound directly in the buffer is ideal. If necessary, a concentrated stock solution can be made in DMSO.
-
-
SPAAC Reaction:
-
Add the this compound solution to the solution of the DBCO-functionalized molecule. A molar excess of one reactant is often used to drive the reaction to completion. A 1.5 to 10-fold molar excess of the less precious or more soluble component is a good starting point.
-
If an organic co-solvent was used to dissolve one of the reactants, ensure the final concentration in the reaction mixture is low (e.g., <10% v/v) to maintain the stability of biomolecules.
-
Incubate the reaction mixture. Common incubation conditions are room temperature (25°C) for 2-12 hours or 4°C overnight. For faster kinetics, the temperature can be increased to 37°C, provided the reactants are stable at this temperature.[1]
-
-
Purification:
-
Following the incubation, purify the conjugate from unreacted starting materials and byproducts.
-
For protein conjugations, size-exclusion chromatography (e.g., desalting columns) or dialysis are common methods to remove excess this compound.[1]
-
For small molecule conjugations, purification may be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
The progress of the SPAAC reaction can be conveniently monitored by tracking the disappearance of the characteristic absorbance of the DBCO group at approximately 309 nm.[1][6]
Materials:
-
Reaction mixture from Protocol 1
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvette
Procedure:
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Equilibrate the sample holder to the desired reaction temperature.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1, ensuring the initial concentration of the DBCO-reagent results in an absorbance at 309 nm within the linear range of the instrument.
-
Use a reference cuvette containing the reaction buffer and the azide-containing molecule to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-functionalized molecule to the cuvette containing the this compound in the reaction buffer.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction has reached completion.
-
-
Data Analysis:
-
To determine the pseudo-first-order rate constant (if one reactant is in large excess), plot the natural logarithm of the absorbance at 309 nm versus time. The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.[1]
-
Visualizations
Caption: A generalized workflow for SPAAC-mediated bioconjugation.
Caption: The reaction of a DBCO-functionalized molecule with this compound.
Caption: Workflow for monitoring SPAAC kinetics via UV-Vis spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org [2014.igem.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugating Peptides with Azido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of peptides with Azido-PEG2-alcohol. The protocol outlines a two-step process involving the activation of the terminal hydroxyl group of the PEG linker followed by the conjugation to a peptide. This method is widely applicable for enhancing the therapeutic properties of peptides, such as increasing their solubility, stability, and circulation half-life.[1][2] The inclusion of an azide (B81097) group allows for subsequent "click" chemistry reactions for further functionalization.
Introduction to Peptide PEGylation
PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, most notably peptides and proteins.[3] This process has been shown to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[2] Benefits of PEGylation include:
-
Increased Solubility: PEG is a hydrophilic polymer that can increase the overall solubility of hydrophobic peptides.
-
Enhanced Stability: The PEG chain can protect the peptide from enzymatic degradation, leading to a longer shelf life and increased stability in vivo.[1]
-
Reduced Immunogenicity: The PEG molecule can shield antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[1]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated peptide reduces its renal clearance, leading to a longer circulation time in the body.[1][2]
This compound is a short, bifunctional linker that provides a PEG spacer to impart the benefits of PEGylation while also introducing a terminal azide group. This azide functionality is bio-orthogonal and can be used for highly specific and efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules of interest (e.g., fluorophores, targeting ligands, or cytotoxic drugs).
Experimental Workflow Overview
The bioconjugation of a peptide with this compound is a two-step process. The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to a peptide. Therefore, it must first be activated to a more reactive functional group. This guide will focus on two common activation methods:
-
Oxidation to an Aldehyde: The alcohol is oxidized to an aldehyde, which can then react with primary amines (N-terminus or lysine (B10760008) side chains) on the peptide via reductive amination.
-
Conversion to an NHS Ester: The alcohol is converted to a carboxylic acid, which is then activated as an N-hydroxysuccinimide (NHS) ester. The NHS ester readily reacts with primary amines on the peptide to form a stable amide bond.[4][5]
The overall workflow is depicted in the diagram below.
References
Application Notes and Protocols: Surface Functionalization of Gold Nanoparticles with Azido-PEG2-Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering unique optical and electronic properties that make them ideal platforms for a wide range of biomedical applications, including diagnostics, drug delivery, and bioimaging.[1] The ability to precisely modify the surface of AuNPs is crucial for their application in complex biological environments. This document provides detailed application notes and protocols for the surface functionalization of gold nanoparticles with an Azido-PEG2-linker, creating a versatile platform for subsequent bioconjugation via "click chemistry."
The polyethylene (B3416737) glycol (PEG) spacer enhances the colloidal stability of the nanoparticles, reduces non-specific protein adsorption, and improves their pharmacokinetic profile in vivo. The terminal azide (B81097) group serves as a chemical handle for the covalent attachment of a wide variety of biomolecules, such as peptides, proteins, and small molecules, through highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the azide-functionalized AuNPs enables the specific delivery of therapeutic agents to diseased cells or tissues.
-
Biosensing and Diagnostics: Attachment of recognition elements (e.g., aptamers, antibodies) allows for the development of highly sensitive and specific biosensors for the detection of biomarkers.
-
Bioimaging: Covalent linking of imaging agents (e.g., fluorescent dyes, contrast agents) facilitates the tracking and visualization of biological processes in vitro and in vivo.
-
Fundamental Biological Studies: The ability to attach specific biomolecules to AuNPs provides a powerful tool for investigating cellular uptake, trafficking, and other biological phenomena.
Experimental Protocols
This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles, their subsequent functionalization with an Azido-PEG2-Thiol linker via ligand exchange, and the final conjugation of alkyne-modified molecules through click chemistry.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15-20 nm gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned.
Procedure:
-
Prepare a 0.01% (w/v) solution of HAuCl₄·3H₂O in ultrapure water. For example, dissolve 10 mg of HAuCl₄·3H₂O in 100 mL of water.
-
In a clean 250 mL round-bottom flask equipped with a condenser, bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 4 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling gold solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color over the course of 5-10 minutes. This indicates the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting citrate-stabilized gold nanoparticle solution at 4°C.
Protocol 2: Surface Functionalization with Azido-PEG2-Thiol
This protocol outlines the ligand exchange process to replace the citrate capping agent with Azido-PEG2-Thiol.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
Azido-PEG2-Thiol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugation tubes
Procedure:
-
Characterize the synthesized citrate-stabilized AuNPs using UV-Vis spectroscopy and Dynamic Light Scattering (DLS) to determine the initial absorbance spectrum and hydrodynamic diameter.
-
Prepare a stock solution of Azido-PEG2-Thiol in ultrapure water or a suitable buffer (e.g., PBS).
-
To 10 mL of the citrate-stabilized AuNP solution, add the Azido-PEG2-Thiol solution to a final concentration that provides a significant molar excess of the PEG linker to the surface gold atoms. A typical starting point is a 10,000-fold molar excess.
-
Incubate the mixture at room temperature for at least 24 hours with gentle stirring to allow for complete ligand exchange.
-
Purify the Azido-PEG-functionalized AuNPs (Azide-AuNPs) by centrifugation to remove excess, unbound PEG linker. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.
-
After the final wash, resuspend the Azide-AuNPs in the desired buffer for storage at 4°C.
-
Characterize the purified Azide-AuNPs using UV-Vis, DLS, and Transmission Electron Microscopy (TEM) to confirm successful functionalization and colloidal stability.
Protocol 3: Bioconjugation via Click Chemistry
The azide-functionalized gold nanoparticles are now ready for conjugation with alkyne-containing molecules. Two common methods are presented below.
Materials:
-
Azide-AuNPs in a suitable buffer (e.g., PBS)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to stabilize the Cu(I) catalyst and protect biomolecules)[2]
Procedure:
-
In a microcentrifuge tube, add the Azide-AuNPs.
-
Add the alkyne-modified molecule in a 2 to 10-fold molar excess relative to the estimated number of azide groups on the nanoparticles.
-
Prepare a fresh stock solution of the copper catalyst. For example, mix CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the CuSO₄/THPTA solution to the nanoparticle mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[3]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the conjugated AuNPs by centrifugation as described in Protocol 2 to remove the catalyst and excess alkyne-molecule.
-
Resuspend the final bioconjugate in the desired buffer.
This copper-free click chemistry method is ideal for applications where copper toxicity is a concern.
Materials:
-
Azide-AuNPs in a suitable buffer (e.g., PBS)
-
Strained alkyne-modified molecule of interest (e.g., containing a DBCO or BCN group)
Procedure:
-
In a microcentrifuge tube, add the Azide-AuNPs.
-
Add the strained alkyne-modified molecule in a 2 to 10-fold molar excess.
-
Incubate the reaction at room temperature for 4-24 hours with gentle mixing. The reaction time will depend on the specific strained alkyne used.
-
Purify the conjugated AuNPs by centrifugation as described in Protocol 2.
-
Resuspend the final bioconjugate in the desired buffer.
Data Presentation
Successful functionalization and conjugation can be confirmed by a variety of analytical techniques. The following tables provide representative data for the characterization of gold nanoparticles at each stage of the process.
Table 1: Physicochemical Characterization of Gold Nanoparticles
| Nanoparticle Type | Peak Absorbance (nm) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Stabilized AuNPs | 520 | 25.3 | 0.21 | -35.2 |
| Azido-PEG2-AuNPs | 522 | 38.9 | 0.18 | -10.5 |
| Peptide-Conjugated AuNPs | 524 | 45.1 | 0.25 | -8.9 |
Note: The exact values will vary depending on the initial nanoparticle size, the length of the PEG chain, and the nature of the conjugated molecule.
Table 2: Characterization Techniques and Expected Observations
| Technique | Citrate-AuNPs | Azido-PEG2-AuNPs | Bioconjugated AuNPs |
| UV-Vis Spectroscopy | Sharp surface plasmon resonance (SPR) peak around 520 nm. | A slight red-shift in the SPR peak (2-4 nm) due to the change in the local refractive index upon PEGylation.[4][5] | Further slight red-shift in the SPR peak, confirming the addition of the biomolecule. |
| Dynamic Light Scattering (DLS) | Provides the hydrodynamic diameter of the citrate-capped nanoparticles. | An increase in the hydrodynamic diameter, confirming the presence of the PEG layer.[4] | A further increase in the hydrodynamic diameter, indicating successful conjugation of the biomolecule. |
| Zeta Potential | Highly negative surface charge due to the citrate ions. | A shift towards a more neutral zeta potential as the negatively charged citrate is replaced by the neutral PEG linker. | The final zeta potential will depend on the charge of the conjugated biomolecule. |
| Transmission Electron Microscopy (TEM) | Visualization of the spherical gold core and determination of the core diameter.[6][7] | The core size should remain unchanged. The PEG layer is typically not visible. | The core size and morphology should be preserved. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of a characteristic azide peak around 2100 cm⁻¹. | Disappearance or significant reduction of the azide peak and the appearance of new peaks corresponding to the conjugated biomolecule. |
Visualizations
Below are diagrams illustrating the key processes described in these application notes.
References
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytodiagnostics.com [cytodiagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG2-alcohol in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile. Azido-PEG2-alcohol is a short, hydrophilic, and bifunctional linker that offers precise control over the conjugation process. The azide (B81097) group facilitates highly efficient and bioorthogonal "click chemistry" reactions, while the terminal alcohol group can be activated for conjugation to either the antibody or the cytotoxic payload. The inclusion of a discrete polyethylene (B3416737) glycol (PEG) unit enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its in vivo performance.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis and characterization of ADCs.
Key Features of this compound in ADC Synthesis
-
Bifunctionality : The azide and hydroxyl groups provide two distinct points for chemical modification, allowing for a modular and controlled approach to ADC construction.
-
Click Chemistry Compatibility : The azide moiety enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high yields, specificity, and mild reaction conditions.[4][5]
-
Hydrophilicity : The PEG2 spacer increases the water solubility of the linker-payload complex, which can help to prevent aggregation of the final ADC, a common challenge with hydrophobic payloads.[1]
-
Defined Length : As a discrete PEG linker, this compound has a uniform and well-defined length, contributing to the synthesis of more homogeneous ADCs.
Experimental Protocols
This section details the multi-step process for synthesizing an ADC using this compound. The overall workflow involves the activation of the alcohol group, conjugation to the payload, and finally, the click chemistry reaction with a modified antibody.
Protocol 1: Activation of this compound via Tosylation
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation. It must first be converted into a better leaving group, such as a tosylate, to facilitate reaction with a nucleophilic group on the cytotoxic payload.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion as monitored by TLC, allow it to warm to room temperature and stir for an additional 2 hours.[6]
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield Azido-PEG2-tosylate.
-
Verify the product structure and purity using ¹H NMR and mass spectrometry.
Protocol 2: Conjugation of Azido-PEG2-tosylate to a Cytotoxic Payload
This protocol describes the reaction of the activated linker with a cytotoxic drug containing a nucleophilic handle (e.g., a primary amine or thiol). This example uses an amine-containing payload.
Materials:
-
Azido-PEG2-tosylate (from Protocol 1)
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the amine-containing cytotoxic payload (1 equivalent) and Azido-PEG2-tosylate (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Upon completion, purify the resulting azide-functionalized payload by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the Azido-PEG2-Payload conjugate.
Protocol 3: Antibody Modification with an Alkyne Handle
For the click chemistry reaction, the antibody must be modified to introduce a terminal alkyne. This can be achieved through various methods, including the reaction of an amine-reactive alkyne-NHS ester with lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG4-NHS ester (or similar amine-reactive alkyne linker)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) system or dialysis cassettes for purification
Procedure:
-
Prepare a stock solution of the Alkyne-PEG4-NHS ester in anhydrous DMSO.
-
Adjust the concentration of the mAb to 5-10 mg/mL in a non-amine-containing buffer (e.g., PBS).
-
Add a 5- to 10-fold molar excess of the alkyne-NHS ester stock solution to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Purify the alkyne-modified antibody by SEC or dialysis to remove unreacted linker and any small molecule byproducts.
-
Characterize the extent of modification (number of alkynes per antibody) using mass spectrometry.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This final step involves the "clicking" of the azide-functionalized payload to the alkyne-modified antibody to form the final ADC.
Materials:
-
Alkyne-modified antibody (from Protocol 3)
-
Azido-PEG2-Payload (from Protocol 2)
-
Copper(II) sulfate (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium ascorbate (B8700270) solution, freshly prepared
-
EDTA solution
-
SEC system for final purification
Procedure:
-
In a reaction vessel, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of the Azido-PEG2-Payload.
-
Prepare the catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst premix to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Quench the reaction by adding EDTA to a final concentration of 5 mM.
-
Purify the resulting ADC using SEC to remove unreacted payload, catalyst, and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized using short PEG linkers and click chemistry.
Table 1: Representative Reaction Yields and Drug-to-Antibody Ratios (DAR)
| Parameter | Representative Value | Method of Determination |
| Linker Activation Yield (Tosylation) | >90% | ¹H NMR |
| Payload Conjugation Yield | 70-85% | HPLC |
| CuAAC Reaction Efficiency | >95% | LC-MS |
| Average DAR | 3.5 - 4.0 | HIC-HPLC, UV-Vis Spectroscopy |
| Final ADC Recovery | 60-75% | UV-Vis Spectroscopy |
Table 2: Stability and Purity of a Representative ADC with a PEG2 Linker
| Parameter | Condition | Result | Method of Determination |
| Purity (Monomer Content) | Post-purification | >98% | SEC-HPLC |
| Aggregate Content | Post-purification | <2% | SEC-HPLC |
| Stability in Human Plasma (37°C) | 7 days | >95% stable conjugate | LC-MS |
| Payload Deconjugation | 7 days in plasma | <5% | LC-MS |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
ADC Synthesis Workflow using this compound
Caption: Overall workflow for ADC synthesis.
Signaling Pathway Inhibition by an ADC Payload (e.g., a Tubulin Inhibitor)
Caption: Mechanism of action for a tubulin inhibitor ADC.
References
- 1. purepeg.com [purepeg.com]
- 2. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Labeling Proteins with Azido-PEG2-alcohol for Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with bioorthogonal handles is a cornerstone of modern chemical biology and proteomics. It enables a wide range of applications, from the visualization and tracking of proteins to the enrichment and identification of protein binding partners and post-translational modifications. Azido-PEG2-alcohol is a versatile bifunctional linker that provides a gateway to these powerful techniques. One end of the molecule features a short, hydrophilic diethylene glycol (PEG2) spacer terminating in a primary alcohol, while the other end possesses an azide (B81097) group.
The PEG spacer enhances the solubility of the labeling reagent and reduces steric hindrance, facilitating efficient reactions. The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically and efficiently reacted with a complementary alkyne- or cyclooctyne-containing molecule through "click chemistry".
This two-step labeling strategy involves:
-
Activation and Conjugation: The terminal alcohol of this compound is first chemically activated to create a reactive group that can form a stable covalent bond with a functional group on the target protein, most commonly the primary amines of lysine (B10760008) residues.
-
Bioorthogonal Reaction: The azide-labeled protein is then reacted with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via click chemistry. This second molecule can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and pull-down experiments, or another molecule of interest.
This document provides detailed protocols for the activation of this compound, the subsequent labeling of proteins, and the application of click chemistry for proteomic studies.
Data Presentation: Quantitative Parameters for Protein Labeling
The efficiency of protein labeling is influenced by several factors, including protein concentration, the molar ratio of the labeling reagent to the protein, reaction pH, and incubation time. The following tables provide representative data for typical labeling experiments.
Table 1: Typical Parameters for Amine-Reactive Labeling of a Generic IgG Antibody
| Parameter | Value | Notes |
| Protein | Human IgG (~150 kDa) | |
| Protein Concentration | 2 - 5 mg/mL | In amine-free buffer (e.g., PBS, pH 7.4) |
| Reagent | Activated Azido-PEG2-NHS Ester | Dissolved in anhydrous DMSO |
| Molar Excess of Reagent | 20-fold | Moles of Azido-PEG2-NHS Ester per mole of IgG |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 hour | |
| Average Degree of Labeling (DOL) | 3 - 6 azides per antibody | Determined by MALDI-TOF mass spectrometry |
| Labeling Efficiency | > 95% | Percentage of antibody molecules labeled with at least one azide |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent via desalting column |
Table 2: Click Chemistry Reaction Parameters
| Parameter | Reaction Type | Value | Notes |
| Copper-Catalyzed (CuAAC) | |||
| Alkyne Reagent | Terminal Alkyne (e.g., Alkyne-Biotin) | 5-10 fold molar excess over azide | |
| Copper Source | CuSO₄ | 1 mM final concentration | |
| Reducing Agent | Sodium Ascorbate | 1 mM final concentration | Freshly prepared |
| Ligand (optional) | TBTA | 0.1 mM final concentration | Protects catalyst |
| Reaction Time | 1-4 hours at Room Temperature | ||
| Strain-Promoted (SPAAC) | |||
| Cyclooctyne Reagent | DBCO or BCN derivative | 2-5 fold molar excess over azide | |
| Reaction Time | 1-12 hours at Room Temperature or 37°C |
Experimental Protocols
Protocol 1: Activation of this compound to Azido-PEG2-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester using disuccinimidyl carbonate (DSC).
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (B52724)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Anhydrous Sodium Sulfate (B86663)
-
Rotary evaporator
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add disuccinimidyl carbonate (DSC) (1.5 equivalents) and pyridine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the Azido-PEG2-NHS ester.
-
Confirm the product structure and purity using ¹H NMR and mass spectrometry. Store the activated reagent under desiccated conditions at -20°C.
Protocol 2: Labeling of Proteins with Activated Azido-PEG2-NHS Ester
This protocol details the labeling of proteins by targeting primary amines (N-terminus and lysine side chains).
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Activated Azido-PEG2-NHS Ester (from Protocol 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS pH 7.4).
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG2-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: a. Calculate the required volume of the 10 mM Azido-PEG2-NHS Ester stock solution to achieve the desired molar excess (e.g., 20-fold). b. Add the calculated volume to the protein solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume to prevent protein denaturation. c. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column with a molecular weight cutoff appropriate for the protein.[1] The resulting azide-functionalized protein is now ready for click chemistry.
Protocol 3: Click Chemistry Conjugation
The azide-labeled protein can be conjugated to an alkyne- or cyclooctyne-containing molecule using either CuAAC or SPAAC.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., TBTA) - optional but recommended
-
PBS buffer, pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.
-
Prepare the catalyst solution immediately before use in the following order, vortexing gently after each addition: a. Copper ligand (to a final concentration of 0.1 mM) b. CuSO₄ (to a final concentration of 1 mM) c. Sodium Ascorbate (to a final concentration of 1 mM)
-
Add the catalyst solution to the protein-alkyne mixture.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the labeled protein using a desalting column to remove the catalyst and excess reagents.
Materials:
-
Azide-functionalized protein
-
Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)
-
PBS buffer, pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the cyclooctyne-containing molecule.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and protein.
-
Purify the labeled protein using a desalting column to remove any unreacted cyclooctyne reagent.
Protocol 4: Sample Preparation for Proteomic Analysis by LC-MS/MS
This protocol describes the preparation of biotin-tagged proteins for identification by mass spectrometry.
Materials:
-
Biotin-labeled protein sample
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, 4M Urea in PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Enrichment of Labeled Proteins: a. Incubate the biotin-labeled protein lysate with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation. b. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is: twice with PBS + 0.1% Tween-20, twice with 4M Urea in PBS, and twice with PBS.
-
On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate buffer. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteines. d. Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and digest overnight at 37°C.
-
Peptide Elution and Desalting: a. Centrifuge the sample and collect the supernatant containing the digested peptides. b. Elute any remaining peptides from the beads with a solution of 50% acetonitrile and 0.1% formic acid. c. Combine the supernatant and eluate. d. Desalt the peptides using a C18 StageTip or similar desalting column.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. A typical setup would involve a C18 reversed-phase column with a linear gradient of acetonitrile in 0.1% formic acid for peptide separation, coupled to an electrospray ionization (ESI) source and a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode.
Mandatory Visualizations
Caption: Overall workflow for protein labeling using this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Caption: Workflow for proteomic sample preparation after biotin labeling.
References
Application Notes and Protocols for Fluorescent Dye Conjugation using Azido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-alcohol is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, particularly for the attachment of fluorescent dyes to biomolecules. This linker features a terminal azide (B81097) group, which allows for highly specific and efficient conjugation to alkyne-modified molecules via "click chemistry". The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the resulting conjugate and provides spatial separation between the label and the biomolecule, minimizing potential steric hindrance and preserving biological activity. The terminal alcohol group can be further functionalized if required for more complex molecular assemblies.
This document provides detailed application notes and experimental protocols for the use of this compound in fluorescent dye conjugation. It is intended to guide researchers in the successful labeling of proteins and cells for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Principle of Conjugation: Click Chemistry
The conjugation of this compound to a fluorescent dye and subsequently to a target biomolecule relies on the principles of click chemistry. This set of reactions is characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, making it ideal for bioconjugation. Two primary forms of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. It is a highly efficient and widely used method for in vitro conjugations.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for the labeling of living cells and in vivo applications.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters associated with fluorescent dye conjugation using azide-PEG linkers via click chemistry. These values are intended as a guide and may require optimization for specific applications.
Table 1: Typical Reaction Conditions and Yields for Click Chemistry
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |
| Typical Reaction Temperature | 25°C | 4 - 37°C |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Yield | Very High (>95%) | Very High (>95%) |
Table 2: Representative Data for Protein Labeling
| Protein | Molar Excess of Alkyne-Dye | Reaction Time (hours) | Degree of Labeling (DOL) (Dye/Protein) | Labeling Efficiency (%) |
| Antibody (IgG) | 5-10 | 2 | 2-4 | >90 |
| BSA | 10-20 | 1 | 5-8 | >95 |
| Streptavidin | 5 | 1.5 | 3-4 | >95 |
Note: The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. The optimal DOL for antibodies typically falls between 2 and 10.[1][2][3]
Table 3: Stability of the Triazole Linkage
| Linkage | Condition | Stability after 7 days |
| Triazole (from CuAAC/SPAAC) | PBS, pH 7.4, 37°C | >99% intact |
| Triazole (from CuAAC/SPAAC) | 50% Human Serum, 37°C | >98% intact |
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of a Protein using this compound and an Alkyne-Modified Dye (CuAAC)
This protocol describes the introduction of an azide group onto a protein via its primary amines using an NHS ester-activated Azido-PEG2-acid (a derivative of this compound), followed by the copper-catalyzed click reaction with an alkyne-functionalized fluorescent dye.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Azido-PEG2-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or spin desalting column
-
Alkyne-containing fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., TBTA, THPTA)
-
PBS buffer, pH 7.4
Step 1: Azide Functionalization of the Protein
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). The concentration should typically be between 1-10 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of Azido-PEG2-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Conjugation: Add a 10- to 20-fold molar excess of the Azido-PEG2-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: (Optional) Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a spin desalting column. The resulting azide-functionalized protein is now ready for click chemistry.
Step 2: Click Chemistry Ligation (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing fluorescent dye in DMSO.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 10 mM solution of the copper ligand (e.g., TBTA) in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing dye.
-
Catalyst Addition: Add the catalyst components to the protein-dye mixture in the following order, vortexing gently after each addition:
-
Copper ligand (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess dye.
Protocol 2: Fluorescent Labeling of Live Cells using this compound and a DBCO-Modified Dye (SPAAC)
This protocol describes the labeling of cell surface proteins with an azide group using an NHS ester-activated Azido-PEG2-acid, followed by copper-free click chemistry with a DBCO-functionalized fluorescent dye.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Azido-PEG2-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
DBCO-functionalized fluorescent dye
Step 1: Azide Labeling of Cells
-
Cell Preparation: Culture cells to the desired confluency.
-
Washing: Wash the cells twice with pre-warmed, sterile PBS (pH 7.4) to remove any serum proteins.
-
Labeling Medium Preparation: Prepare a 10 mM stock solution of Azido-PEG2-NHS ester in anhydrous DMSO. Dilute the stock solution into pre-warmed, serum-free cell culture medium to a final concentration of 25-200 µM. The optimal concentration should be determined empirically.
-
Incubation: Add the labeling medium to the cells and incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
Washing: Gently remove the labeling medium and wash the cells three times with pre-warmed, sterile PBS (pH 7.4).
Step 2: Click Chemistry Reaction (SPAAC)
-
Click Reaction Medium Preparation: Prepare a stock solution of the DBCO-functionalized dye in DMSO. Dilute the stock solution into pre-warmed, serum-free or complete medium to a final concentration of 10-50 µM.
-
Incubation: Add the click reaction medium to the azide-labeled cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing and Imaging: Remove the click reaction medium and wash the cells three times with pre-warmed PBS (pH 7.4). The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy or analysis by flow cytometry.
Mandatory Visualizations
Experimental Workflow: Fluorescent Labeling of Paxillin (B1203293) for Focal Adhesion Imaging
The following diagram illustrates the workflow for labeling the focal adhesion protein, paxillin, with a fluorescent dye using this compound for subsequent imaging of focal adhesions.
Caption: Workflow for fluorescently labeling paxillin for focal adhesion imaging.
Signaling Pathway: Simplified Representation of Focal Adhesion Assembly
The diagram below provides a simplified representation of the key protein interactions involved in the formation of focal adhesions, where a fluorescently labeled protein like paxillin would be localized.
Caption: Simplified schematic of key protein interactions in focal adhesions.
References
Application Note: Crafting Bio-instructive Hydrogels for 3D Cell Culture using Azido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment, offering a more physiologically relevant platform for disease modeling, drug screening, and regenerative medicine research compared to traditional two-dimensional (2D) cultures. Poly(ethylene glycol) (PEG)-based hydrogels are a popular choice for creating these 3D scaffolds due to their biocompatibility, tunable mechanical properties, and resistance to non-specific protein adsorption. This application note provides a detailed guide to creating hydrogels for 3D cell culture using Azido-PEG2-alcohol through bio-orthogonal azide-alkyne click chemistry. This method allows for the encapsulation of cells under cytocompatible conditions, creating a robust and tunable 3D environment.
Principle of Azide-Alkyne Click Chemistry for Hydrogel Formation
Azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a highly efficient and specific method for crosslinking polymers to form hydrogels. This bio-orthogonal reaction can proceed via two primary mechanisms:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. To ensure biocompatibility, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to minimize cytotoxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide due to its high ring strain.[1] The absence of a metal catalyst makes SPAAC an exceptionally cell-friendly crosslinking method.[1]
This application note will focus on the SPAAC method due to its superior biocompatibility for 3D cell encapsulation. The hydrogel is formed by mixing a multi-azide polymer (e.g., 4-arm PEG-Azide, which can be synthesized from precursors like this compound) with a multi-alkyne crosslinker (e.g., a PEG molecule functionalized with a strained alkyne like DBCO).
Materials and Equipment
Reagents:
-
4-arm PEG-Azide (Synthesized or commercially available)
-
Dibenzocyclooctyne (DBCO)-functionalized PEG crosslinker
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell type
-
Cells of interest (e.g., Mesenchymal Stem Cells, Fibroblasts)
-
Trypsin-EDTA
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., Calcein AM, Ethidium homodimer-1)
-
alamarBlue™ HS Cell Viability Reagent
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Fluorescence microscope with appropriate filters
-
Plate reader (for absorbance or fluorescence)
-
Rheometer (optional, for mechanical characterization)
-
Standard cell culture flasks, plates, and consumables
-
Micropipettes and sterile tips
Experimental Protocols
Protocol 1: Hydrogel Formulation and Cell Encapsulation (SPAAC)
-
Prepare Precursor Solutions:
-
Dissolve the 4-arm PEG-Azide and DBCO-PEG crosslinker in sterile PBS to the desired concentrations in separate sterile microcentrifuge tubes. The final polymer concentration will influence the hydrogel's stiffness.[2] (Refer to Table 1 for examples).
-
Warm the precursor solutions to 37°C.
-
-
Cell Preparation:
-
Harvest cells from culture flasks using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of sterile cell culture medium to achieve a high cell density (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).
-
-
Cell Encapsulation:
-
In a sterile microcentrifuge tube, gently mix the cell suspension with the 4-arm PEG-Azide precursor solution.
-
Add the DBCO-PEG crosslinker solution to the cell-azide mixture and mix thoroughly but gently by pipetting up and down to avoid cell damage. The final volume will depend on the desired size of the hydrogel.
-
Quickly pipette the mixture into the desired culture format (e.g., a 96-well plate, a custom mold). Gelation will begin within minutes.[3]
-
-
Hydrogel Culture:
-
Allow the hydrogels to fully crosslink in the incubator for 30-60 minutes.
-
Gently add pre-warmed cell culture medium to cover the hydrogels.
-
Culture the cell-laden hydrogels in a CO2 incubator, changing the medium every 2-3 days.
-
Protocol 2: Assessment of Cell Viability (LIVE/DEAD™ Assay)
-
Prepare Staining Solution:
-
Prepare a working solution of 2 µM Calcein AM and 4 µM Ethidium homodimer-1 in sterile PBS. Protect the solution from light.[4]
-
-
Staining:
-
Aspirate the culture medium from the hydrogels.
-
Wash the hydrogels once with sterile PBS.
-
Add a sufficient volume of the LIVE/DEAD™ working solution to cover the hydrogels.
-
Incubate at room temperature for 30-60 minutes, protected from light. The incubation time may need to be optimized for thicker hydrogels.[4]
-
-
Imaging:
-
Aspirate the staining solution and wash the hydrogels with PBS.
-
Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Protocol 3: Assessment of Cell Proliferation (alamarBlue™ Assay)
-
Prepare alamarBlue™ Solution:
-
Prepare a working solution by diluting the alamarBlue™ HS reagent 1:10 in pre-warmed cell culture medium.[4]
-
-
Incubation:
-
Measurement:
-
After incubation, transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[5]
-
Cell proliferation can be quantified by comparing the fluorescence intensity at different time points.
-
Data Presentation
The mechanical properties and cell viability within the hydrogels are critical parameters. The following tables summarize expected quantitative data based on literature.
Table 1: Tunable Mechanical Properties of SPAAC-Crosslinked PEG Hydrogels
| 4-arm PEG-Azide (wt%) | DBCO-PEG Crosslinker (wt%) | Young's Modulus (kPa) | Swelling Ratio (q) | Gelation Time (s) |
| 2.5 | 2.5 | 1 - 5 | 60 - 76 | 30 - 60 |
| 5.0 | 5.0 | 5 - 12 | 50 - 60 | 20 - 40 |
| 7.5 | 7.5 | 12 - 18 | 45 - 50 | 10 - 30 |
Data compiled from representative studies on SPAAC-crosslinked PEG hydrogels. Actual values may vary depending on the specific molecular weight of the PEG precursors and the exact crosslinker used.[2][6]
Table 2: Cell Viability and Proliferation in SPAAC-Crosslinked PEG Hydrogels
| Cell Type | Culture Duration | Viability (%) | Proliferation (Fold Increase) |
| Mesenchymal Stem Cells | Day 1 | > 95% | 1.0 |
| Day 7 | > 90% | 2.5 - 3.5 | |
| Fibroblasts | Day 1 | > 95% | 1.0 |
| Day 7 | > 90% | 3.0 - 4.0 | |
| Chondrocytes | Day 1 | > 90% | 1.0 |
| Day 7 | > 85% | 1.5 - 2.5 |
Viability assessed by LIVE/DEAD™ assay. Proliferation assessed by alamarBlue™ or similar metabolic assays. Data are representative of typical outcomes.[7]
Visualization of Key Processes
Signaling Pathways in 3D Hydrogel Cultures
The physical and biochemical cues presented by the hydrogel microenvironment significantly influence cell behavior through various signaling pathways.
Caption: Key signaling pathways in 3D hydrogels.
Experimental Workflow
The overall process from hydrogel preparation to data analysis is a multi-step procedure that requires careful execution.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allevi3d.com [allevi3d.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modifying Oligonucleotides with Azido-PEG2-alcohol for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of oligonucleotides with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their therapeutic potential. PEGylation can improve the pharmacokinetic properties of oligonucleotides, including increased stability against nucleases, reduced renal clearance, and altered biodistribution.[1][2] This document provides detailed protocols for the modification of oligonucleotides with a short Azido-PEG2-alcohol linker, a versatile building block for introducing a PEG spacer with a terminal azide (B81097) group. This azide functionality allows for subsequent conjugation to other molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[3] These modifications are particularly relevant for applications in gene delivery, where enhanced stability and cellular uptake are crucial for therapeutic efficacy.[4][5]
Data Presentation
Table 1: Gene Silencing Activity of Phosphodiester Antisense Oligonucleotides (PO-ASO) with and without 3'-PEG12 Modification in MCF-7 Cells [6]
| Oligonucleotide | Modification | Concentration (nM) | Gene Silencing Activity (% of control) |
| PO-ASO | Unmodified | 100 | 55 ± 5 |
| PO-ASO-PEG12 | 3'-PEG12 | 100 | 58 ± 7 |
Table 2: Gene Silencing Activity of Phosphorothioate Antisense Oligonucleotides (PS-ASO) with and without 3'-PEG12 Modification in MCF-7 Cells [6]
| Oligonucleotide | Modification | Concentration (nM) | Gene Silencing Activity (% of control) |
| PS-ASO | Unmodified | 100 | 75 ± 6 |
| PS-ASO-PEG12 | 3'-PEG12 | 100 | 85 ± 4* |
*Indicates a statistically significant (p < 0.05) increase in gene silencing activity compared to the unmodified counterpart.[6]
Experimental Protocols
The modification of an oligonucleotide with this compound is typically achieved through a two-step process:
-
Synthesis of an alkyne-modified oligonucleotide.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" to conjugate the this compound.
Protocol 1: Synthesis of 5'-Alkyne-Modified Oligonucleotides
This protocol describes the incorporation of a terminal alkyne group at the 5'-end of an oligonucleotide during standard solid-phase synthesis using an alkyne phosphoramidite (B1245037).
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution)
-
5'-Hexynyl Phosphoramidite
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification cartridges or HPLC system
Procedure:
-
Perform standard automated solid-phase oligonucleotide synthesis for the desired sequence.
-
In the final coupling cycle, use 5'-Hexynyl Phosphoramidite instead of a standard nucleoside phosphoramidite to introduce the terminal alkyne group.
-
After the synthesis is complete, cleave the oligonucleotide from the solid support and remove protecting groups by treating with concentrated ammonium hydroxide (B78521) according to the manufacturer's protocol.
-
Purify the crude alkyne-modified oligonucleotide using a suitable method such as reverse-phase cartridge purification or HPLC.[7]
-
Verify the identity and purity of the product by mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of this compound to Alkyne-Modified Oligonucleotides via Click Chemistry
This protocol details the copper-catalyzed click chemistry reaction to conjugate this compound to the alkyne-modified oligonucleotide.[1][8]
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I) ligand
-
Sodium ascorbate (B8700270)
-
DMSO
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2M, pH 7.0)
-
Nuclease-free water
-
Purification system (e.g., HPLC)
Reagent Preparation:
-
10 mM this compound stock: Dissolve the appropriate amount of this compound in DMSO.
-
5 mM Sodium Ascorbate stock: Dissolve 10 mg of sodium ascorbate in 10 mL of nuclease-free water. Prepare this solution fresh.
-
10 mM Copper(II)-TBTA stock: Dissolve 5 mg of CuSO4·5H2O in 1 mL of water. In a separate tube, dissolve 11.6 mg of TBTA in 1.1 mL of DMSO. Mix the two solutions.
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM in a microcentrifuge tube.
-
To the oligonucleotide solution, add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add an equal volume of DMSO.
-
Add 1.5 equivalents of the 10 mM this compound stock solution.
-
Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Incubate the reaction mixture at room temperature overnight.
-
Purify the this compound-modified oligonucleotide from the reaction mixture using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm successful conjugation and by analytical HPLC to assess purity.
Protocol 3: Gene Delivery using PEGylated Oligonucleotides
This protocol provides a general guideline for transfecting cells with the purified this compound modified oligonucleotide. Optimization will be required for specific cell lines and oligonucleotide sequences.
Materials:
-
Purified this compound modified oligonucleotide
-
Target cell line (e.g., HeLa, A549)
-
Appropriate cell culture medium and serum
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Multi-well cell culture plates
-
Assay reagents for measuring gene knockdown (e.g., qRT-PCR primers, antibodies for western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation: a. Dilute the this compound modified oligonucleotide in Opti-MEM™ to the desired final concentration (e.g., 10-100 nM). b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: a. Remove the cell culture medium from the wells. b. Add the oligonucleotide-transfection reagent complexes to the cells. c. Add fresh, complete culture medium to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Gene Expression: a. After the incubation period, harvest the cells. b. Analyze the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using western blotting. c. Include appropriate controls, such as untreated cells, cells treated with a non-targeting control oligonucleotide, and cells treated with the unmodified oligonucleotide.
Visualizations
Experimental Workflow
Caption: Workflow for oligonucleotide modification and gene delivery.
Cellular Uptake and Intracellular Trafficking Pathway
Caption: Cellular uptake pathways of PEGylated oligonucleotides.
Disclaimer
These protocols provide a general framework. Optimization of reaction conditions, purification methods, and transfection parameters is essential for achieving desired outcomes and will depend on the specific oligonucleotide sequence, cell type, and experimental goals.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrier-free cellular uptake and the gene-silencing activity of the lipophilic siRNAs is strongly affected by the length of the linker between siRNA and lipophilic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabion.com [metabion.com]
- 5. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative measurements of oligonucleotides in gene therapy: Part I. In vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
troubleshooting low yield in Azido-PEG2-alcohol click reactions
Welcome to the technical support center for Azido-PEG2-alcohol click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve high yields and successful conjugations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a click reaction and why use this compound?
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, with minimal byproducts.[1][2] The most common type is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and an alkyne.[1][3][4] this compound is a valuable reagent in this process; the azide group participates in the click reaction, while the short, hydrophilic PEG2 (polyethylene glycol) linker can improve the solubility and reduce aggregation of the resulting conjugate.[5] The terminal alcohol group offers a further point for subsequent chemical modifications.
Q2: My CuAAC reaction with this compound has a very low yield. What are the most common causes?
Low yields in CuAAC reactions are frequently due to a few key factors:
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[6][7][8][9]
-
Poor Reagent Quality: The purity and integrity of your this compound and alkyne-containing molecule are critical. Azide groups can be sensitive to some reducing agents.[6][10]
-
Suboptimal Reaction Conditions: Factors like solvent choice, temperature, pH, and reagent concentrations can significantly impact the reaction efficiency.[6][8]
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can impede the reaction.[6][11]
-
Side Reactions: Alkyne homocoupling (Glaser coupling) can occur if there is insufficient reducing agent or excess oxygen.[6]
Q3: How can I ensure my copper catalyst is active?
To maintain a sufficient concentration of the active Cu(I) catalyst, you should:
-
Use a Reducing Agent: A reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to reduce Cu(II) to Cu(I) in situ.[1][7][8][12] Always use a freshly prepared solution of sodium ascorbate.[6]
-
Degas Solvents: Thoroughly degas all solvents and solutions to be used in the reaction to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6] This can be done by bubbling an inert gas like argon or nitrogen through the solvent.
-
Work Under an Inert Atmosphere: Whenever possible, set up and run your reaction under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon).[6]
-
Use a Stabilizing Ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and accelerate the reaction.[7][9][13][14]
Q4: What are the optimal concentrations of reagents for a CuAAC reaction?
While the optimal conditions will vary depending on the specific substrates, the following table provides a general starting point for optimization.
| Reagent | Typical Molar Ratio (relative to limiting reagent) | Typical Concentration | Notes |
| Alkyne | 1.0 - 1.2 equivalents | 1 - 10 mM | An excess of one reagent can drive the reaction to completion. |
| This compound | 1.0 - 1.2 equivalents | 1 - 10 mM | |
| Copper(II) Sulfate (B86663) | 0.05 - 0.2 equivalents | 50 µM - 1 mM | Higher concentrations may be needed for difficult reactions, but can also lead to side reactions. |
| Sodium Ascorbate | 0.5 - 5.0 equivalents | 0.5 - 5 mM | A significant excess is often used to maintain a reducing environment.[8] |
| Ligand (e.g., THPTA) | 0.1 - 1.0 equivalents | 100 µM - 5 mM | The optimal ligand-to-copper ratio can vary; an excess of ligand can sometimes be inhibitory.[14] |
Q5: I'm having difficulty purifying my PEGylated product. What strategies can I use?
The polyethylene (B3416737) glycol (PEG) linker in your product can make purification challenging due to its high solubility in a wide range of solvents and potential for streaking on silica (B1680970) gel chromatography.[6] Consider these alternative purification methods:
-
Reverse-Phase HPLC: This is often an effective method for purifying PEGylated molecules.
-
Precipitation: If your product is a solid, precipitation by adding a non-solvent can be a simple and effective purification step.
-
Dialysis or Size Exclusion Chromatography: For larger biomolecules, these methods can be used to remove unreacted small molecules like the catalyst and excess reagents.[6]
Q6: Are there any copper-free alternatives for my reaction?
Yes, if the cytotoxicity of copper is a concern for your application (e.g., in live cells), you can use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5][8][11][] This reaction does not require a metal catalyst and instead relies on the ring strain of a cyclooctyne (B158145) (like DBCO or BCN) to react with the azide.[11][16][17][18] The reaction is bioorthogonal and generally proceeds with high efficiency under physiological conditions.[]
Troubleshooting Guide for Low Yields
This table provides a summary of common problems, their potential causes, and suggested solutions.
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly; use a fresh solution of sodium ascorbate; work under an inert atmosphere.[6] |
| Poor reagent quality | Verify the purity and integrity of your this compound and alkyne using methods like NMR or mass spectrometry.[6] | |
| Steric hindrance | Increase the reaction temperature (e.g., to 40-60°C); prolong the reaction time; consider using a longer PEG linker if possible.[6] | |
| Multiple spots on TLC/LC-MS | Alkyne homodoupling (Glaser coupling) | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present and minimize oxygen exposure.[6] |
| Side reactions with other functional groups | Ensure the pH is controlled and that no other nucleophiles are present that could react with other functional groups on your molecules.[6] | |
| Product is formed but difficult to isolate | PEG-related purification issues | Utilize purification techniques such as reverse-phase HPLC, precipitation, or dialysis.[6] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Dissolve the this compound (1.0 equivalent) and your alkyne-containing molecule (1.0-1.2 equivalents) in a suitable degassed solvent (e.g., a mixture of DMSO and water, or THF and water).
-
Prepare fresh stock solutions of the following in degassed water:
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable copper-chelating ligand (e.g., THPTA)
-
-
-
Reaction Setup:
-
In a clean reaction vessel, add the solution containing your azide and alkyne.
-
Add the ligand solution to the reaction mixture.
-
Next, add the CuSO₄ solution. The order of addition is important to allow for the pre-formation of the copper-ligand complex.[6]
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, the crude mixture can be purified. The choice of purification method will depend on the properties of your product (see Q5).
-
Visual Guides
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]
avoiding side reactions of Azido-PEG2-alcohol with thiol-containing molecules
Welcome to the technical support center for Azido-PEG2-alcohol. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential side reactions when using this compound with thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a PEG-based linker molecule used in bioconjugation and proteomics.[1][2] It features an azide (B81097) group and a terminal hydroxyl group. The azide allows it to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions, and the hydroxyl group can be used for further chemical modifications.[2][4]
Q2: What are the primary side reactions between the azide group and thiol-containing molecules (e.g., cysteine residues)?
A: There are two main categories of side reactions. First, thiols can act as reducing agents and convert the azide group into a primary amine, especially under acidic conditions or in the presence of phosphines.[5][6] Second, during copper-catalyzed click chemistry (CuAAC), the free thiol of a cysteine residue can react with the alkyne and azide in a three-component reaction to form undesired thiotriazole adducts, leading to false-positive results in proteomic studies.[7][8][9]
Q3: Can the azide group be unintentionally reduced during my experiment?
A: Yes. The azide group is generally stable under standard basic (Fmoc-deprotection) and acidic (TFA cleavage) conditions in peptide synthesis.[5] However, the use of certain thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), in cleavage cocktails can significantly reduce the azide to an amine.[5] Similarly, reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) used to reduce disulfide bonds can also lead to the reduction of the azide group to an amine.[6]
Q4: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC). How do thiols interfere?
A: In CuAAC reactions, free thiols from cysteine residues are highly reactive and can lead to significant byproducts.[7][9] Instead of the desired triazole product from the azide and alkyne, a Cu-catalyzed reaction between the azide, alkyne, and thiol can occur, forming a thiotriazole conjugate.[7][8] This side reaction is a major source of background labeling and false-positive hits in chemical proteomics.[7][9] Studies have shown this side reaction can modify as much as 10% of a model protein like bovine serum albumin (BSA).[7]
Q5: What about strain-promoted azide-alkyne cycloaddition (SPAAC)? Are there similar thiol-related side reactions?
A: Yes. In SPAAC, which does not use a copper catalyst, the highly reactive strained cyclooctynes (e.g., DIBO, DIBAC, BCN) can react directly with thiols in an azide-independent manner.[10][11][12] This reaction, known as a thiol-yne addition, leads to undesired labeling of proteins and can limit the sensitivity and specificity of the experiment.[10][11]
Q6: How can I prevent these side reactions?
A: The strategy depends on the reaction type:
-
For general azide stability: Avoid strong reducing agents. When cleaving peptides from a resin, use non-thiol scavengers like triisopropylsilane (B1312306) (TIS) and water instead of 1,2-ethanedithiol (EDT).[5] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) is a safer alternative than EDT.[5]
-
For CuAAC: To minimize thiotriazole formation, one can add an excess of a suitable free thiol to outcompete the protein thiol or increase the concentration of the reducing agent TCEP.[7] Another effective strategy is to temporarily protect the thiol group.
-
For SPAAC: The most effective method to prevent thiol-yne additions is to alkylate the free thiols with a reagent like iodoacetamide (B48618) (IAM) before adding the cyclooctyne.[10][11][12] IAM is compatible with the SPAAC reaction and effectively blocks the thiol from reacting.[10][12]
Q7: When should I use a thiol protecting group?
A: Using a thiol protecting group is recommended when milder strategies are insufficient or incompatible with the experimental design. Protecting groups like the phenacyl (Pac) group can be used during peptide synthesis and then removed after the azide ligation step.[13] This ensures the thiol is completely unreactive during the critical conjugation step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Azide Group (Verified by Mass Spectrometry or IR) | Unintended reduction of the azide to an amine. | If using a peptide cleavage cocktail, replace thiol scavengers like EDT with a non-reductive cocktail such as 95% TFA, 2.5% TIS, 2.5% H₂O.[5] Avoid strong reducing conditions in your workflow. |
| High Background/Non-Specific Labeling in CuAAC | Formation of thiotriazole byproducts due to reaction with free thiols from cysteine.[7][9] | Follow the "Modified CuAAC Protocol" (Protocol 2 below) to minimize this side reaction. Consider pre-treating your sample with a thiol-blocking agent if possible. |
| Azide-Independent Labeling in SPAAC | Thiol-yne addition between the strained alkyne (e.g., DBCO, BCN) and free thiols.[10][11] | Pre-incubate the protein sample with iodoacetamide (IAM) to alkylate and block the free cysteine thiols before adding the strained alkyne. See Protocol 3 for details.[10][12] |
| Low Yield of Desired Conjugate | A combination of azide reduction and thiol-based side reactions consuming the starting materials. | First, verify the stability of the azide group throughout your process. Second, implement strategies to block thiol side reactions based on your chosen conjugation chemistry (CuAAC or SPAAC). |
Data Presentation
Table 1: Compatibility of Scavengers with Azide-Containing Peptides during TFA Cleavage
| Scavenger | Chemical Class | Azide Reduction Potential | Recommendation |
| 1,2-Ethanedithiol (EDT) | Thiol | High | Not Recommended. Strong reducing agent under acidic conditions.[5] |
| Dithiothreitol (DTT) | Thiol | Low | Safer alternative if a thiol scavenger is required.[5] |
| Triisopropylsilane (TIS) | Silane | None | Recommended. Effectively traps carbocations without reducing azides.[5] |
| Water (H₂O) | Protic | None | Recommended. Used in combination with TFA and TIS.[5] |
Table 2: Effect of Reaction Conditions on Thiol-Azide Side Reactions
| Reaction Type | Side Reaction | Key Factors | Quantitative Impact |
| CuAAC | Thiotriazole Formation | Free Cysteine Thiols, Copper Catalyst | Can result in ~10% of total protein being non-specifically modified (e.g., BSA model).[7] |
| SPAAC | Thiol-Yne Addition | Reduced Peptidylcysteines, Strained Alkyne | Responsible for the majority of azide-independent labeling of proteins in cell lysates.[10][11] |
| Peptide Cleavage | Azide Reduction | Thiol-based Scavengers (EDT) | Can lead to significant or complete loss of the azide functional group.[5] |
Experimental Protocols
Protocol 1: Azide-Safe Peptide Cleavage Cocktail
This protocol is designed to cleave a peptide from the resin while preserving the azide functional group.[5]
-
Preparation: Prepare a fresh cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O) .
-
Cleavage: Add the dried peptide-resin to a reaction vessel and add the cleavage cocktail.
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Modified CuAAC Protocol to Minimize Thiol Side Reactions
This protocol is adapted from findings on minimizing thiotriazole formation in proteomics.[7]
-
Reagent Preparation: Prepare stock solutions of your azide-PEG2-alcohol, alkyne-tagged molecule, CuSO₄, and a reducing agent (e.g., TCEP or Sodium Ascorbate).
-
Pre-incubation (Optional but Recommended): If possible, pre-treat the thiol-containing protein sample with a 5-fold molar excess of TCEP for 10-15 minutes to ensure disulfide bonds are reduced and to provide a competitive environment against C-S coupling.
-
Reaction Setup: In a microcentrifuge tube, combine the protein sample, the alkyne-tagged molecule, and the this compound.
-
Initiation: Add the copper source (CuSO₄) and a copper-stabilizing ligand (e.g., TBTA). Immediately add the reducing agent (TCEP or Sodium Ascorbate) to initiate the reaction. A higher ligand-to-copper ratio (at least 5:1) is recommended to prevent protein damage.[8]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Quenching/Cleanup: Stop the reaction by adding EDTA to chelate the copper. Proceed with downstream purification (e.g., dialysis, chromatography) to remove excess reagents.
Protocol 3: Preventing Thiol-Yne Side Reactions in SPAAC
This protocol uses iodoacetamide (IAM) to block free thiols prior to the SPAAC reaction.[10][11][12]
-
Sample Preparation: Prepare your protein sample (e.g., cell lysate) in a suitable buffer (e.g., PBS). If necessary, reduce disulfide bonds with DTT or TCEP, followed by buffer exchange to remove the reducing agent.
-
Thiol Alkylation: Add iodoacetamide (IAM) to the sample to a final concentration of 5-10 mM.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes to allow for complete alkylation of free cysteine thiols.
-
SPAAC Reaction: Add the strained alkyne reagent (e.g., DBCO, BCN) conjugated to your molecule of interest to the IAM-treated sample.
-
Incubation: Incubate for 1-4 hours at the recommended temperature for your specific strained alkyne.
-
Analysis: The azide-labeled biomolecule is now specifically conjugated via the SPAAC reaction, with minimal background from thiol-yne side reactions. Proceed with your downstream analysis.
Visualizations
Experimental Workflow Decision Guide
Caption: Decision guide for handling thiol side reactions.
Key Side Reaction Pathways
Caption: Major reaction pathways involving azides and thiols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound, 139115-90-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Azido-PEG2-Alcohol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Azido-PEG2-alcohol conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
The main challenges in purifying these conjugates stem from the heterogeneity of the reaction mixture. Common hurdles include separating the desired conjugate from unreacted starting materials (both the molecule of interest and the this compound linker), removing reaction byproducts and catalysts, and resolving structurally similar impurities such as di-PEGylated species.[] The physical properties of the PEG chain can also influence the conjugate's solubility and chromatographic behavior, sometimes leading to broad peaks or poor separation.
Q2: Which HPLC column is recommended for purifying this compound conjugates?
For small molecule conjugates involving a short PEG linker like PEG2, a C18 or C8 column is generally a suitable starting point.[] If the conjugate is larger, such as a PEGylated peptide or small protein, a C4 column may provide better resolution.[2][3] The choice between C18 and C4 often depends on the hydrophobicity of the molecule conjugated to the PEG linker.
Q3: What mobile phases are typically used for the RP-HPLC purification of these conjugates?
A common mobile phase system consists of a mixture of water and a polar organic solvent, typically acetonitrile (B52724) or methanol. To improve peak shape and resolution, a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (usually 0.1%) is often included in both the aqueous and organic phases.[2][3]
Q4: How can I detect my this compound conjugate during HPLC if it has poor UV absorbance?
Since the PEG moiety itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active. In such cases, alternative detection methods are recommended. These include Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS), which do not rely on the UV absorbance of the analyte.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Product and Starting Material | Inappropriate mobile phase gradient. | Optimize the gradient slope. A shallower gradient often improves the resolution of closely eluting species.[] |
| Unsuitable stationary phase. | If using a C18 column, consider a C8 or C4 column, especially if the conjugate is significantly more polar than the starting material. | |
| The conjugate and starting material have very similar polarities. | Consider an orthogonal purification method, such as size-exclusion chromatography (SEC), if there is a significant size difference between the conjugate and impurities.[] | |
| Broad or Tailing Peaks | Secondary interactions with the column packing material (e.g., silanol (B1196071) groups). | Add a modifier like TFA or formic acid to the mobile phase to suppress silanol interactions. |
| The polydispersity of a longer PEG chain (if applicable). | While this compound is a discrete length, be aware that polydisperse PEGs can cause peak broadening.[4][5] | |
| Sub-optimal flow rate or temperature. | Optimize the flow rate. Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape.[2][3] | |
| Low Yield / Poor Recovery of Purified Conjugate | Incomplete reaction. | Before purification, ensure the conjugation reaction has gone to completion by monitoring with TLC or LC-MS.[] |
| Irreversible binding of the conjugate to the column. | Ensure the mobile phase composition is appropriate for the conjugate's polarity. Consider adding a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase. | |
| Product degradation during purification. | If the conjugate is unstable, perform purification at a lower temperature and use buffers at a pH that ensures stability.[] | |
| Inconsistent Retention Times | Incomplete column equilibration between runs. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed to prevent changes in composition due to evaporation of the organic solvent.[6][7][8] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the purification process.[2][3][8] |
Quantitative Data Summary
The following table provides representative data for the purification of small molecule-PEG conjugates by preparative RP-HPLC. Actual results may vary depending on the specific conjugate and experimental conditions.
| Parameter | Value | Notes |
| Typical Purity (post-HPLC) | >95% | Assessed by analytical RP-HPLC with UV or MS detection. |
| Typical Recovery/Yield | 85-95% | Dependent on sample load and optimization of collection parameters.[9] |
| Retention Time Shift | Increase of 2-5 minutes | The addition of the hydrophilic PEG linker typically increases the polarity of the molecule, leading to an earlier elution (shorter retention time) compared to a more hydrophobic parent molecule. However, if the parent molecule is very polar, the addition of the PEG's hydrocarbon backbone can slightly increase hydrophobicity, leading to a longer retention time.[5] The exact shift is highly dependent on the properties of the conjugated molecule. |
Experimental Protocol: RP-HPLC Purification of this compound Conjugates
This protocol outlines a general procedure for the purification of a small molecule-Azido-PEG2-alcohol conjugate.
1. Sample Preparation:
-
Ensure the conjugation reaction is complete and the reaction solvent has been removed (e.g., by rotary evaporation).
-
Dissolve the crude product in a minimal amount of a suitable solvent. Good options include DMSO, DMF, or the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).[]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Column:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, MS, CAD).
-
Column: A C18 or C8 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
3. Method Development and Execution:
-
Scouting Gradient: Perform an initial analytical run with a fast, linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the conjugate and major impurities.
-
Optimized Gradient: Based on the scouting run, develop a shallower gradient around the elution time of the desired product to maximize resolution. An example of an optimized gradient is shown below:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 20 5.0 20 35.0 50 40.0 95 45.0 95 46.0 20 | 55.0 | 20 |
-
Preparative Run: Scale up the injection volume for the preparative column and run the optimized gradient.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the product.
5. Product Isolation:
-
Pool the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.[]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound conjugates.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. retention time stability - Chromatography Forum [chromforum.org]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Azido-PEG2-alcohol in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Azido-PEG2-alcohol in aqueous buffers. Accurate handling and storage of this reagent are critical for successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound, with a focus on stability-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in "click" chemistry reaction (e.g., CuAAC or SPAAC) | Degradation of the azide (B81097) functional group. | - Prepare aqueous solutions of this compound fresh for each experiment. - Avoid prolonged storage of aqueous solutions. - Ensure the pH of the reaction buffer is within the optimal range (pH 6-8). - Avoid exposure of the compound and its solutions to strong light and high temperatures. - If reducing agents were used in a previous step, ensure they have been completely removed. |
| Presence of reducing agents in the reaction mixture. | Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide group. Use alternative reducing agents if necessary and ensure their complete removal prior to the addition of the azido (B1232118) compound. | |
| Incompatible buffer components. | Buffers containing nucleophiles (e.g., Tris) could potentially react with other functional groups in your system, though the azide is generally stable. It is often safer to use non-nucleophilic buffers like PBS or HEPES.[1] | |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | - Store the neat compound at -20°C for long-term stability.[1] - For stock solutions, use an anhydrous organic solvent like DMSO or DMF and store at -20°C or -80°C.[1] - Minimize freeze-thaw cycles of stock solutions. - Perform a stability study under your specific experimental conditions to determine the acceptable timeframe for using pre-dissolved this compound. |
| Formation of unknown byproducts | Degradation of this compound under harsh conditions. | - Avoid strongly acidic (pH < 4) or strongly basic (pH > 10) conditions.[1] - Protect the reaction mixture from light, especially for extended reaction times. - Perform reactions at the lowest feasible temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The main factors that can affect the stability of this compound in aqueous solutions are pH, temperature, presence of reducing agents, and exposure to light. The azide functional group is sensitive to strong acids and can be reduced to an amine by agents like DTT or TCEP.[1] The polyethylene (B3416737) glycol (PEG) linker itself is generally stable in aqueous solutions.
Q2: What is the recommended pH range for working with this compound in aqueous buffers?
A2: A pH range of 6.0 to 8.0 is generally recommended for reactions involving this compound. While the azide group can be stable in a broader pH range (pH 4-12), avoiding strongly acidic conditions is crucial to prevent the formation of highly toxic and explosive hydrazoic acid.[2]
Q3: How should I store this compound?
A3: For long-term storage, this compound should be stored as a neat liquid at -20°C, protected from light.[1] If you need to prepare a stock solution, it is best to use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C.[1] Aqueous solutions should be prepared fresh before use to minimize potential degradation.[1]
Q4: Can I heat my reaction mixture containing this compound?
A4: Prolonged exposure to high temperatures should be avoided as it can lead to the degradation of the azide group.[1] If heating is necessary for your reaction, it is advisable to keep the temperature as low as possible and the reaction time as short as possible.
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Yes. Avoid strong acids, as they can protonate the azide to form hydrazoic acid.[2] Also, avoid reducing agents like DTT and TCEP, which will reduce the azide to an amine.[1] Halogenated solvents should also be avoided in reactions with azides as they can form dangerously explosive di- and tri-azidomethane.[2]
Quantitative Stability Data
| Buffer System (50 mM) | pH | Temperature (°C) | Estimated % Remaining after 24 hours | Estimated % Remaining after 7 days |
| Sodium Phosphate | 5.0 | 4 | >99% | ~98% |
| 5.0 | 25 | ~98% | ~95% | |
| PBS | 7.4 | 4 | >99% | >99% |
| 7.4 | 25 | >99% | ~98% | |
| Sodium Borate | 9.0 | 4 | >99% | ~98% |
| 9.0 | 25 | ~98% | ~95% |
Note: Degradation is expected to accelerate significantly at temperatures above 37°C and at pH values below 4 and above 10.
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the degradation of this compound in a selected aqueous buffer at different temperatures over a defined period.
2. Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., sodium phosphate, sodium chloride for PBS)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Temperature-controlled incubator/water bath
-
pH meter
-
Sterile, amber vials
3. Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM PBS, pH 7.4) using high-purity water. Adjust the pH accurately.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several amber vials.
-
-
Incubation:
-
Place the vials at different temperatures for the stability study (e.g., 4°C and 25°C).
-
Protect the samples from light throughout the experiment.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 6, 24, 48 hours, and 7 days).
-
At each time point, take one vial from each temperature condition.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the azide group has a weak chromophore.
-
Injection: Inject a fixed volume of the sample from each time point.
-
Quantification: The concentration of this compound is determined by measuring the peak area at its retention time. The percentage remaining is calculated relative to the peak area at time point 0.
-
4. Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition. Plot the percentage remaining versus time to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound via reduction.
References
Technical Support Center: Optimizing Azido-PEG2-alcohol Conjugation to Proteins
Welcome to the technical support center for protein conjugation using Azido-PEG linkers. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions. The focus is on the common strategy of using an N-hydroxysuccinimide (NHS) ester-activated Azido-PEG linker to react with primary amines on proteins.
General Questions & Key Concepts
Q1: What is the reaction mechanism for conjugating an Azido-PEG2-linker to a protein?
The most common method for conjugating a PEG linker to a protein is by targeting primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chain.[1] This requires the Azido-PEG2-alcohol to be "activated" with an amine-reactive group. A widely used reactive group is the N-hydroxysuccinimide (NHS) ester.
The NHS ester reacts with a deprotonated primary amine on the protein to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[2][3][4] This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5).[2]
Q2: My linker is "this compound". How do I make it react with my protein?
This compound has a terminal hydroxyl (-OH) group that is not reactive towards proteins. To conjugate it to protein amines, this hydroxyl group must first be activated. This typically involves converting it into a more reactive functional group, such as an NHS ester. Alternatively, you can purchase a pre-activated version, such as "Azido-PEG2-NHS ester," which is ready to use for protein conjugation.
The azide (B81097) group on the linker is intended for "click chemistry," a separate reaction that allows you to attach another molecule containing an alkyne or a cyclooctyne (B158145) (like DBCO or BCN).[5][6][7]
Q3: What are the most critical factors for a successful conjugation reaction?
The efficiency of NHS ester conjugation is critically dependent on several factors:
-
pH: The reaction pH is a crucial parameter that balances the reactivity of the target amine and the stability of the NHS ester.[1]
-
Buffer Choice: The reaction buffer must not contain primary amines (e.g., Tris, glycine), as these will compete with the protein for the NHS ester.[8][9]
-
Reagent Quality: NHS esters are moisture-sensitive and can hydrolyze over time.[8][9] Always use fresh, high-quality reagents and anhydrous solvents for stock solutions.[8]
-
Protein Concentration: Using a higher protein concentration can improve conjugation efficiency.[10][11]
Reaction Optimization
Q4: What is the optimal pH for the conjugation reaction?
The optimal pH for NHS ester coupling is a compromise between maximizing the availability of reactive (deprotonated) primary amines on the protein and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically 7.2 to 8.5.[2] An optimal pH value for many labeling procedures is between 8.3 and 8.5.[12][13][14]
The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water and becomes inactive. The rate of this hydrolysis increases significantly with higher pH.[1][8][10]
Table 1: Effect of pH on NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-Life of NHS Ester | Reference |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | [2][10][11] |
| 8.0 | Room Temp | ~210 minutes | [15][16] |
| 8.5 | Room Temp | ~180 minutes | [15][16] |
| 8.6 | 4°C | 10 minutes | [2][10][11] |
| 9.0 | Room Temp | ~125 minutes |[15][16] |
Q5: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines. Suitable buffers include:
-
Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[17]
-
Sodium Phosphate (B84403) Buffer (0.1 M) at pH 7.2-8.5.[2][12]
-
Sodium Bicarbonate/Carbonate Buffer (0.1 M) at pH 8.3-8.5.[2][12][13]
-
HEPES or Borate buffers at pH 7.2-8.5.[2]
Avoid buffers like Tris (TBS) or glycine, as they contain primary amines that will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency.[8][9]
Q6: What molar ratio of linker to protein should I use?
The optimal molar ratio of the NHS-activated linker to the protein depends on the protein's concentration and the desired degree of labeling. A molar excess of the linker is typically used to drive the reaction.
-
For mono-labeling of many common proteins, an 8- to 10-fold molar excess is a good starting point.[12][14]
-
For dilute protein solutions, a greater molar excess (e.g., 20-fold or higher) may be required to achieve the same level of labeling.[9]
-
It is often recommended to perform pilot experiments with three different molar ratios to determine the optimal condition for a specific protein.
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes | Reference |
|---|---|---|---|
| pH | 7.2 - 8.5 | Optimal for many proteins is pH 8.3-8.5. | [2][12][13] |
| Temperature | 4°C to Room Temperature | Room temperature is common for faster reactions. 4°C can be used to slow hydrolysis. | [2][13] |
| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C. | [2][13][14] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient. | [12] |
| Molar Excess of Linker | 8x to 20x | Highly dependent on protein and desired degree of labeling. |[9][12][14] |
Troubleshooting Guide
Q7: I see very low or no conjugation. What could be the problem?
Low conjugation efficiency is a common issue. Here are the most likely causes:
-
Incorrect Buffer: You may be using a buffer containing primary amines (like Tris or glycine), which quenches the reaction.[8] Solution: Dialyze your protein into an amine-free buffer like PBS or sodium phosphate buffer before starting the reaction.[9]
-
Hydrolyzed NHS Ester: The NHS ester on your linker is sensitive to moisture and may have hydrolyzed.[8][9] Solution: Use a fresh vial of the reagent. Always allow the reagent to warm to room temperature before opening to prevent condensation.[8][9] Prepare stock solutions in anhydrous (dry) DMSO or DMF immediately before use and do not store aqueous solutions of the linker.[8][12]
-
Incorrect pH: If the reaction pH is too low (below 7.0), the primary amines on the protein will be protonated (-NH3+) and non-reactive.[1][13] Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.
-
Interfering Substances: Your protein sample may contain stabilizers or preservatives with primary amines (e.g., sodium azide at high concentrations).[2][11] Solution: Remove these substances by dialysis or buffer exchange prior to conjugation.
Q8: My protein precipitated during the reaction. How can I prevent this?
Protein precipitation can occur if the organic solvent used to dissolve the linker (like DMSO or DMF) denatures the protein.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10% (v/v). Add the linker stock solution slowly to the protein solution while gently stirring or vortexing.[18]
Precipitation can also occur if the conjugation modifies lysine residues that are critical for the protein's solubility.
-
Solution: Try reducing the molar excess of the linker to achieve a lower degree of labeling. You can also screen different buffer conditions to find one that better maintains your protein's stability.
Q9: How do I stop the conjugation reaction?
To ensure a defined endpoint and prevent further modification, any unreacted NHS ester should be quenched.[3] This is done by adding a small molecule with a primary amine to consume the excess NHS ester.
Table 3: Common Quenching Agents
| Quenching Agent | Final Concentration | Incubation Time | Reference |
|---|---|---|---|
| Tris Buffer | 50 - 100 mM | 15-30 minutes | [2][18] |
| Glycine | 50 - 100 mM | 15-30 minutes | [2][3] |
| Hydroxylamine | 10 - 50 mM | 15 minutes | [19] |
| Ethanolamine | 50 - 100 mM | 15-30 minutes |[20] |
After quenching, the conjugated protein should be purified from the excess linker, quenched linker, and reaction byproducts. Size-exclusion chromatography (desalting column) or dialysis are common methods.[12][13]
Visualized Guides & Protocols
Experimental Workflow
The following diagram illustrates the standard workflow for conjugating an NHS-activated Azido-PEG linker to a protein.
Caption: Workflow for protein conjugation with an NHS-activated linker.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common issues during your conjugation experiment.
Caption: Decision tree for troubleshooting low conjugation yield.
Experimental Protocols
Protocol: Amine-Reactive Conjugation using an NHS-Activated Azido-PEG Linker
This protocol provides a general procedure for conjugating an NHS-activated linker to a protein. Conditions should be optimized for each specific application.[18]
A. Materials Required
-
Protein: Solution at 1-10 mg/mL in an amine-free buffer.
-
Amine-Free Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 OR 0.1 M sodium bicarbonate, pH 8.3.[12][13]
-
NHS-Activated Azido-PEG Linker: Stored in a desiccator at -20°C.[8][9]
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[2][18]
-
Purification Column: Size-exclusion desalting column.
B. Procedure
-
Prepare the Protein:
-
Ensure the protein is in an appropriate amine-free reaction buffer at the desired concentration (e.g., 2-5 mg/mL). If the protein is in a buffer containing amines (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[9]
-
-
Prepare the Linker Stock Solution:
-
Allow the vial of the NHS-activated linker to equilibrate to room temperature before opening to prevent moisture condensation.[8][9]
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9] Do not prepare stock solutions for long-term storage.[9]
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the linker stock solution needed to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess over the protein).[9]
-
Add the calculated volume of the linker stock solution to the protein solution while gently stirring or vortexing.[18]
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.[2][18] Longer incubation times (e.g., overnight at 4°C) can also be used.[13][14]
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove excess linker and reaction byproducts by applying the reaction mixture to a size-exclusion desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified protein conjugate. The success of the conjugation can be analyzed by methods such as SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. blog.truegeometry.com [blog.truegeometry.com]
- 4. glenresearch.com [glenresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 139115-90-5 | BroadPharm [broadpharm.com]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. benchchem.com [benchchem.com]
- 19. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
challenges in removing copper catalyst from CuAAC reactions with Azido-PEG2-alcohol
Welcome to the technical support center for troubleshooting challenges in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the removal of copper catalysts, with a specific focus on reactions involving Azido-PEG2-alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove the copper catalyst from my CuAAC reaction with this compound?
A1: Several factors contribute to the difficulty in removing copper catalysts from reactions involving PEGylated compounds like this compound:
-
Chelating Properties of PEG: The ethylene (B1197577) glycol units in the PEG chain can coordinate with copper ions, effectively sequestering the catalyst and making it difficult to remove by simple extraction. The longer the PEG chain, the more pronounced this effect can be.
-
Solubility: PEGylated molecules often exhibit unique solubility profiles, sometimes being soluble in both aqueous and organic phases. This can complicate standard liquid-liquid extraction procedures designed to separate the organic-soluble product from the water-soluble copper catalyst.
-
Triazole Product Chelation: The 1,2,3-triazole ring formed during the click reaction can itself act as a chelating agent for copper, further complicating its removal.[1]
Q2: What are the most common methods for removing residual copper catalyst?
A2: The most widely used and effective methods for copper removal post-CuAAC reaction include:
-
Aqueous Washes with Chelating Agents: This is a straightforward liquid-liquid extraction method where the reaction mixture is washed with an aqueous solution containing a strong chelating agent like EDTA, ammonium (B1175870) chloride, or aqueous ammonia.[2] These agents form stable, water-soluble complexes with copper, which are then partitioned into the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE cartridges, such as those with C18 or silica-based sorbents, can be used to either retain the PEGylated product while washing away the copper or retain the copper while the product flows through.[3]
-
Scavenger Resins: These are solid-supported resins with functional groups that have a high affinity for copper ions. The resin is added to the reaction mixture, stirred to allow for copper binding, and then simply filtered off.
-
Dialysis: For larger PEGylated molecules, dialysis against a buffer containing a chelating agent like EDTA can be an effective method for removing small molecule impurities, including the copper catalyst.[4][5][6]
-
Immobilized Catalysts: Using a copper catalyst immobilized on a solid support (e.g., a resin) can greatly simplify removal, as the catalyst can be filtered off at the end of the reaction.[6]
Q3: My organic layer remains blue/green even after multiple aqueous washes with a chelating agent. What should I do?
A3: A persistent color in the organic layer indicates incomplete copper removal. Here are some troubleshooting steps:
-
Increase Chelator Concentration: The concentration of your chelating agent (e.g., EDTA) in the aqueous wash may be insufficient to complex all the copper. Try increasing the concentration or performing additional washes.
-
Adjust pH: The chelating efficiency of agents like EDTA is pH-dependent. For EDTA, a pH of around 8 is often more effective for copper chelation.[1]
-
Use a Stronger Chelator: If your triazole product is strongly chelating the copper, you may need a more potent chelating agent or switch to a different removal method like using a scavenger resin.[1]
Q4: Can I avoid the need for copper removal altogether?
A4: Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative. This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO) that reacts with an azide (B81097) without the need for a copper catalyst, thereby eliminating the cytotoxic concerns and the purification challenges associated with copper.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent blue/green color in the organic phase after washing. | Incomplete copper complexation by the chelating agent. | Increase the concentration of the chelating agent (e.g., 0.1 M EDTA), perform additional washes, or adjust the pH of the aqueous wash to optimize chelation (pH ~8 for EDTA).[1] |
| The triazole product is strongly chelating the copper. | Use a stronger chelating agent or consider using a solid-phase scavenger resin with high copper affinity.[1] | |
| Low product yield after purification. | Product loss during aqueous washes due to the solubility of the PEGylated compound. | Minimize the number of aqueous washes or use a method that does not rely on liquid-liquid extraction, such as solid-phase extraction or a scavenger resin. |
| The product is retained on the solid-phase extraction column. | Optimize the elution solvent system to ensure complete recovery of your PEGylated product. | |
| Product is water-soluble, making extraction with an organic solvent difficult. | High hydrophilicity of the PEGylated product. | Utilize a scavenger resin that can be used directly in the aqueous reaction mixture, followed by filtration. Dialysis is also a suitable option for larger molecules. |
Quantitative Comparison of Copper Removal Methods
The efficiency of copper removal can vary significantly depending on the chosen method and the specific characteristics of the reaction product. Below is a summary of typical residual copper levels achieved with different techniques.
| Removal Method | Typical Residual Copper Level | Advantages | Disadvantages |
| Aqueous Wash with EDTA | < 50 ppm | Simple, inexpensive, and widely applicable. | Can be less effective for strongly chelating products; may lead to product loss if the product has some aqueous solubility. |
| Solid-Phase Scavenger Resins | < 10 ppm | High efficiency, simple filtration-based removal. | Can be more expensive than simple chelation methods. |
| Solid-Phase Extraction (C18) | < 20 ppm | Good for desalting and removing other small molecule impurities in addition to copper. | Requires method development to optimize binding and elution conditions. |
| Dialysis (with EDTA) | < 5 ppm | Very effective for large molecules, gentle on the product. | Time-consuming, not suitable for small molecules. |
Note: The actual residual copper levels can vary depending on the initial copper concentration, the nature of the PEGylated product, and the specific protocol used.
Experimental Protocols
Protocol 1: Copper Removal using an EDTA Wash
-
Reaction Quench: Upon completion of the CuAAC reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 0.1 M aqueous solution of disodium (B8443419) EDTA. Adjust the pH of the EDTA solution to ~8 with sodium bicarbonate to improve chelation efficiency.[1]
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer will likely turn blue, indicating the formation of the copper-EDTA complex.
-
Separation: Drain the aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2-4) until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
-
Resin Addition: After the CuAAC reaction is complete, add a copper scavenger resin to the reaction mixture. The amount of resin will depend on the manufacturer's instructions and the amount of copper used in the reaction.
-
Stirring: Stir the mixture at room temperature for the recommended amount of time (typically 1-4 hours) to allow for complete binding of the copper to the resin.
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the copper-free product.
Visualizations
Experimental Workflow for Copper Removal
Caption: A general workflow for the removal of copper catalyst following a CuAAC reaction.
Troubleshooting Logic for Persistent Copper Contamination
Caption: A decision-making workflow for troubleshooting persistent copper contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Azido-PEG2-alcohol Stability and Use in Long Reactions
Welcome to the technical support center for Azido-PEG2-alcohol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile linker in their experiments, with a special focus on maintaining its integrity during long reaction times. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the success of your synthesis and bioconjugation projects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a bifunctional, hydrophilic linker molecule.[1][2][3][4] It consists of a two-unit polyethylene (B3416737) glycol (PEG) spacer, which increases solubility in aqueous media, flanked by two key functional groups:
-
An azide (B81097) group (-N₃) : This group is primarily used in "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.[1][2][4]
-
A hydroxyl group (-OH) : This is a versatile functional group that can be used for further derivatization or be replaced by other reactive groups.[1][2][4]
Its most common applications are in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][5]
Q2: Is the azide group on this compound susceptible to hydrolysis?
The term "hydrolysis" in the context of the azide functional group is often a misnomer. The azide group itself is generally stable in aqueous solutions and not prone to direct hydrolysis (cleavage by water) under typical experimental conditions.[6] Concerns about degradation during long reactions are more commonly related to other chemical reactions, such as reduction, or sensitivity to specific reagents and pH conditions, rather than hydrolysis.
Q3: Under what conditions can the azide group degrade during a long reaction?
Several factors can lead to the degradation of the azide group, especially over extended reaction times:
-
Presence of Reducing Agents: This is the most common cause of azide degradation. Reagents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and other phosphines can readily reduce the azide group to a primary amine (-NH₂) via reactions like the Staudinger Ligation.[7]
-
Extreme pH: While generally stable, organic azides should not be subjected to strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[8][9]
-
Light and Heat: Prolonged exposure to heat and light (especially UV) can cause the azide group to decompose, potentially forming highly reactive nitrene intermediates.[6][8] It is recommended to store the compound and run reactions in the dark or in amber vials, especially for long durations.[3][8][10]
-
Presence of Metals: Avoid contact with heavy metals like copper, lead, or their salts (outside of a controlled CuAAC reaction), as this can form dangerously explosive heavy metal azides.[8][10] Use plastic or glass spatulas instead of metal ones.[8][11]
Q4: My click chemistry reaction has a low yield after a long incubation. What are the likely causes?
Low yields in long-duration click reactions can stem from several issues:
-
Degradation of the Azide: As discussed in Q3, the azide may have been unintentionally reduced by other components in your reaction mixture.
-
Oxidation of the Copper Catalyst (for CuAAC): The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[12] For long reactions, this is a significant concern. Ensure your buffers are degassed and consider using a Cu(I)-stabilizing ligand like THPTA or TBTA.[12][13]
-
Reagent Instability: The reducing agent used to generate Cu(I) in situ, typically sodium ascorbate (B8700270), degrades in solution and should be prepared fresh.[12]
-
Interfering Substances: Components in your buffer or sample, such as thiols (from cysteine residues) or chelators (like Tris buffer), can interfere with the copper catalyst.[12]
-
Steric Hindrance: The azide or alkyne may be in a sterically hindered position on your molecule, preventing an efficient reaction.[12]
Q5: How can I verify the integrity of the azide group on my molecule after a reaction?
Several analytical techniques can confirm the presence of the azide group.[14]
-
FTIR Spectroscopy: This is a quick method to check for the characteristic strong, sharp absorption band of the azide group, which appears around 2100 cm⁻¹.[14]
-
NMR Spectroscopy: ¹H-NMR can show the protons on the carbon adjacent to the azide, while ¹³C-NMR reveals the adjacent carbon. Disappearance of these characteristic signals would indicate azide loss.[15]
-
Mass Spectrometry (MS): Verifying the correct molecular weight of your product is a primary check. The loss of an azide group and its replacement with an amine results in a mass change of -26 Da (-N₃ -> -NH₂ is a net loss of N₂ and addition of H₂).
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no final product yield in a long-duration click reaction. | 1. Azide Reduction: A reducing agent (e.g., DTT, TCEP, PPh₃) is present in the reaction mixture. | • Remove reducing agents via dialysis or a desalting column before starting the reaction.• If a reducing agent is necessary for another part of the molecule, consider a protection strategy for the azide or perform the synthesis in a different order. |
| 2. Cu(I) Catalyst Oxidation: Dissolved oxygen has inactivated the copper catalyst over time. | • Degas all buffers and solutions thoroughly before use.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Use a Cu(I) stabilizing ligand (e.g., THPTA, TBTA) at a 5:1 molar ratio to copper.[12] | |
| 3. Sodium Ascorbate Degradation: The reducing agent for the Cu(II) precursor has lost activity. | • Always prepare the sodium ascorbate solution fresh immediately before use.[12] | |
| Mass spectrometry shows an unexpected peak at [M-26] Da. | Azide Reduction: The azide group (-N₃) has been reduced to a primary amine (-NH₂). | • Review all reagents used in the synthesis and workup steps for compatibility with azides. Avoid phosphines and strong reducing agents.[7]• If thiols are present from cysteine residues, consider pre-treating with a blocking agent like N-ethylmaleimide (NEM).[12] |
| Reaction mixture turns cloudy or a precipitate forms over time. | 1. Poor Solubility: The final conjugate may be less soluble than the starting materials. | • Consider using a co-solvent (e.g., DMSO, DMF) if compatible with your biomolecules.• Ensure the PEG linker length is sufficient to maintain the solubility of the final conjugate.[16][17] |
| 2. Protein Aggregation: The reaction conditions (e.g., pH, temperature, presence of organic co-solvents) may be causing your protein to denature and aggregate. | • Optimize reaction conditions to be as mild as possible.• Screen different buffers and pH levels to find the optimal conditions for protein stability. |
Data Summary Tables
Table 1: Stability and Compatibility of the Azide Functional Group
| Condition/Reagent | Compatibility | Notes |
| pH Range | Generally stable between pH 4-11.[12] | Avoid strong acids to prevent the formation of toxic and explosive hydrazoic acid.[8][9] |
| Temperature | Stable at room temperature for reactions. Store long-term at -20°C.[3] | Avoid high temperatures and direct heat sources to prevent decomposition.[8][18] |
| Light | Sensitive to UV light. | Protect from light by using amber vials or covering the reaction vessel.[8][10] |
| Reducing Agents (DTT, TCEP) | Incompatible | Readily reduces azides to amines.[7] |
| Phosphines (e.g., PPh₃) | Incompatible | Rapidly reduces azides via the Staudinger reaction.[7] |
| Thiols (e.g., Cysteine) | Potentially Incompatible | Can slowly reduce azides, especially over long reaction times or at elevated temperatures. Can also interfere with CuAAC catalysts.[12] |
| Copper(I) / Copper(II) + Ascorbate | Compatible (for CuAAC) | The basis of the click chemistry reaction. Use of a stabilizing ligand is recommended for long reactions.[12][13] |
| Halogenated Solvents (CH₂Cl₂, CHCl₃) | Incompatible | Can form dangerously explosive di- and tri-azidomethane.[8][9][10] |
Table 2: Recommended Analytical Techniques for Azide Group Verification
| Technique | Key Indicator for Azide Presence | Sensitivity | Notes |
| FTIR Spectroscopy | Strong, sharp absorption band around 2100 cm⁻¹.[14] | Moderate | Fast and straightforward method for confirming the functional group's presence. |
| ¹H NMR Spectroscopy | Characteristic chemical shift for protons on the carbon adjacent to the azide (α-position). | Lower | Provides detailed structural information, confirming the azide's location.[15] |
| Mass Spectrometry | Correct molecular ion peak for the azide-containing compound. | High | Highly sensitive for confirming molecular weight. A mass shift of -26 Da may indicate reduction to an amine.[14] |
| HPLC with Derivatization | Can be used for quantification after reacting the azide with a suitable agent.[15][19] | High | Useful for quantitative analysis of azide concentration or purity. |
Experimental Protocols
Protocol 1: General Procedure for a Long-Duration CuAAC Reaction
This protocol is designed to maximize yield and stability during a long conjugation reaction (e.g., >4 hours) between an azide-functionalized molecule (Molecule-N₃) and an alkyne-functionalized protein (Protein-Alkyne).
Materials:
-
Molecule-N₃ (e.g., derived from this compound)
-
Protein-Alkyne
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
THPTA ligand stock solution (e.g., 500 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, prepare fresh )
-
Degassing equipment (e.g., vacuum pump or nitrogen/argon gas line)
Methodology:
-
Prepare Buffers: Degas the PBS buffer by sparging with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Prepare Reactants:
-
Dissolve the Protein-Alkyne in degassed PBS to the desired concentration (e.g., 1 mg/mL).
-
Dissolve Molecule-N₃ in degassed PBS (or a minimal amount of a compatible co-solvent like DMSO, then dilute with PBS) to achieve a 5-10 molar excess relative to the protein.
-
-
Prepare Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions to achieve a final 1:5 molar ratio of Cu:Ligand. Mix gently. This step chelates the copper and improves its stability and effectiveness.
-
Set up the Reaction:
-
In a reaction vessel (preferably an amber vial to protect from light), combine the Protein-Alkyne solution and the Molecule-N₃ solution.
-
Add the Catalyst Premix to the reaction mixture to achieve a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
If possible, blanket the headspace of the reaction vessel with nitrogen or argon before sealing.
-
Incubate the reaction at room temperature with gentle mixing. Protect the reaction from light.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots at various time points and analyzing via SDS-PAGE (looking for a shift in protein molecular weight) or LC-MS.
-
Once the reaction is complete, the excess copper and reagents can be removed by dialysis, a desalting column, or size-exclusion chromatography.
-
Protocol 2: Quality Control - Verifying Azide Integrity via FTIR
This protocol provides a quick and effective way to confirm that the azide functional group is still present on a molecule after a synthetic step or prolonged storage.
Methodology:
-
Sample Preparation: Ensure your sample of the azide-containing compound is free of solvents that have strong absorbances in the 2000-2200 cm⁻¹ region. If the sample is a solid, it can be analyzed neat using a diamond ATR-FTIR accessory or prepared as a KBr pellet. If it is a liquid, a small drop can be placed directly on the ATR crystal.
-
Background Scan: Run a background spectrum of the empty, clean ATR crystal or the KBr pellet press.
-
Sample Scan: Acquire the infrared spectrum of your sample. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Examine the resulting spectrum.
-
Look for a strong, sharp, and distinct peak in the region of 2090-2140 cm⁻¹ .[14] This is the characteristic asymmetric stretching vibration of the N=N=N bond in the azide group.
-
The absence of this peak is a strong indicator that the azide group has been lost or degraded.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 139115-90-5 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, CAS 139115-90-5 | AxisPharm [axispharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic azide - Wikipedia [en.wikipedia.org]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. research.wayne.edu [research.wayne.edu]
- 12. benchchem.com [benchchem.com]
- 13. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 17. purepeg.com [purepeg.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with Azido-PEG2-alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for improving the solubility of hydrophobic molecules using Azido-PEG2-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?
A1: this compound is a heterobifunctional linker molecule. It features an azide (B81097) group (N₃) on one end, a short polyethylene (B3416737) glycol (PEG) spacer (two ethylene (B1197577) oxide units), and a terminal hydroxyl (-OH) group on the other.[1][2] The hydrophilic PEG spacer is the key to enhancing the solubility of hydrophobic molecules in aqueous media.[3][4] By covalently attaching this PEG linker to a hydrophobic molecule, the overall hydrophilicity of the resulting conjugate is increased, leading to improved water solubility.[]
Q2: What are the primary chemical reactions used to conjugate this compound to a hydrophobic molecule?
A2: The primary reaction for conjugating this compound is "click chemistry."[2] Specifically, the azide group on the linker reacts with an alkyne group on a modified hydrophobic molecule.[2] This reaction, often a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient and forms a stable triazole linkage.[6] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another option if the hydrophobic molecule is modified with a strained alkyne, which avoids the need for a copper catalyst.[2]
Q3: What can the terminal hydroxyl group of this compound be used for?
A3: The terminal hydroxyl group offers several possibilities. It can be left as is to contribute to the hydrophilicity of the conjugate. Alternatively, it can be activated or converted into other functional groups for further conjugation.[7] For example, it can be activated to react with carboxylic acids or converted to an amine or thiol for subsequent bioconjugation, allowing for the attachment of targeting ligands or other functional moieties.[8]
Q4: How much of a solubility increase can I expect?
A4: The degree of solubility enhancement is dependent on several factors, including the properties of the hydrophobic molecule, the length of the PEG chain, and the overall structure of the conjugate. While specific data for this compound is not extensively published in comparative tables, studies with other PEGylated hydrophobic drugs have shown significant increases in aqueous solubility, sometimes by several orders of magnitude. For instance, PEGylation has been shown to dramatically increase the solubility of drugs like paclitaxel.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the PEGylated conjugate | Inefficient click chemistry reaction. | - Ensure all reagents are fresh and of high purity. - For CuAAC, use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the active Cu(I) state. - Optimize the reaction conditions (solvent, temperature, and reaction time). A co-solvent system (e.g., DMSO/water) may be necessary to solubilize all reactants. |
| Degradation of this compound or the alkyne-modified hydrophobic molecule. | - Store this compound and other reagents under the recommended conditions (typically at -20°C for long-term storage). - Characterize the starting materials by techniques like NMR or mass spectrometry to confirm their integrity before the reaction. | |
| The purified PEGylated conjugate has poor aqueous solubility. | The PEG chain is too short to overcome the hydrophobicity of the parent molecule. | - Consider using a longer PEG linker (e.g., Azido-PEG4-alcohol or longer) to increase the hydrophilic contribution. |
| The conjugate is aggregating. | - Measure the particle size of the dissolved conjugate using Dynamic Light Scattering (DLS) to check for aggregation. - Try dissolving the conjugate in a small amount of a co-solvent like DMSO before diluting with the aqueous buffer. | |
| Residual unreacted hydrophobic starting material is present. | - Improve the purification method to ensure complete removal of the unreacted hydrophobic molecule. Reverse-phase HPLC with a suitable gradient is often effective.[] | |
| Difficulty in purifying the PEGylated conjugate from the unreacted hydrophobic starting material. | Similar hydrophobicity between the starting material and the short-PEG conjugate. | - Optimize the reverse-phase HPLC gradient to achieve better separation. A shallower gradient can improve resolution.[11] - Consider using a different chromatography technique, such as Hydrophobic Interaction Chromatography (HIC), which can be effective for separating molecules with different hydrophobicities.[12] |
| The final product shows multiple PEGylated species. | Non-specific reactions or incomplete reaction. | - Ensure the hydrophobic molecule has a single, specific site for conjugation. - Drive the reaction to completion by adjusting stoichiometry or reaction time and monitor the progress by TLC or LC-MS. |
Quantitative Data on Solubility Enhancement
The following table provides examples of solubility enhancement achieved through PEGylation of hydrophobic drugs. It is important to note that these examples may involve different PEG lengths and conjugation strategies than a simple this compound conjugation, but they illustrate the potential of PEGylation to improve solubility.
| Hydrophobic Molecule | PEGylation Strategy | Fold Increase in Aqueous Solubility | Reference |
| Paclitaxel | Formulation in PEGylated liposomes | >1000-fold | [13] |
| Gliclazide | Solid dispersion with PEG 6000 | ~4-fold | [14] |
| Ciprofloxacin | Formulation with a PEG-based surfactant | ~560-fold | [15] |
| Probucol | Formulation with a PEG-based surfactant | ~84,000-fold | [15] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an Alkyne-Modified Hydrophobic Molecule with this compound via CuAAC
This protocol outlines the general steps for a copper-catalyzed click chemistry reaction.
Materials:
-
Alkyne-modified hydrophobic molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
A copper-chelating ligand (e.g., THPTA)
-
Degassed solvents (e.g., DMSO, t-butanol, water)
Procedure:
-
Dissolve Reactants: Dissolve the alkyne-modified hydrophobic molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents) in a suitable degassed solvent or solvent mixture (e.g., DMSO/water).
-
Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of sodium ascorbate in degassed water. In another tube, prepare a solution of CuSO₄ and the copper-chelating ligand in degassed water.
-
Reaction Setup: To the solution of the alkyne and azide, add the CuSO₄/ligand solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Incubation: Stir the reaction mixture at room temperature. Protect the reaction from light.
-
Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Purification: Upon completion, purify the conjugate using an appropriate method such as reverse-phase HPLC to remove unreacted starting materials, catalyst, and byproducts.[]
Protocol 2: Determination of Aqueous Solubility of the PEGylated Conjugate
This protocol describes a common method for measuring the solubility of a compound.
Materials:
-
Purified PEGylated conjugate
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of the purified PEGylated conjugate to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved conjugate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Calculate Solubility: The determined concentration represents the aqueous solubility of the PEGylated conjugate.
Visualizations
Caption: Workflow for improving hydrophobic molecule solubility.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 8. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 9. Hydrophobically modified PEGylated glycol chitosan nanoparticles: synthesis, characterisation and anticancer properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. skemman.is [skemman.is]
preventing the reduction of the azide group in Azido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the unintended reduction of the azide (B81097) group in Azido-PEG2-alcohol during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide: Unwanted Azide Group Reduction
If you are observing the conversion of your this compound to its corresponding amine, this guide will help you identify the potential cause and find a solution.
Issue: My analytical data (e.g., Mass Spectrometry, NMR) indicates the presence of Amino-PEG2-alcohol, suggesting the azide group has been reduced.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unintended azide reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of accidental azide group reduction?
A1: The azide group is susceptible to reduction by several common laboratory reagents. The most frequent causes are:
-
Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will readily reduce azides to amines via the Staudinger reaction.[1]
-
Catalytic Hydrogenation: Standard hydrogenation conditions, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), are highly effective at reducing azides.[2][3]
-
Strong Reducing Agents: Potent hydride reagents, particularly Lithium Aluminum Hydride (LiAlH₄), will rapidly reduce azides.[2][3]
-
Thiols: While less reactive than phosphines, dithiothreitol (B142953) (DTT) can reduce azides, especially at elevated temperatures or over long reaction times.[4]
Q2: How can I modify the hydroxyl group of this compound without affecting the azide?
A2: To modify the terminal alcohol, you should choose reaction conditions that are compatible with the azide group. For example, in an esterification reaction, use a carbodiimide (B86325) coupling agent (like DCC or EDC) with a carboxylic acid in an aprotic solvent. Avoid any reagents that fall into the categories mentioned in Q1.
Q3: At what pH and temperature is the azide group in this compound stable?
A3: The azide group is generally stable in a pH range of 4-12.[5] It is also thermally stable at room temperature and below. However, prolonged exposure to high temperatures can lead to degradation. For long-term storage, it is recommended to keep this compound at -20°C, protected from light and moisture.[6]
Q4: How can I confirm that my azide group is intact after a reaction?
A4: The most direct method is Fourier-Transform Infrared (FTIR) Spectroscopy. The azide group has a strong, sharp, and characteristic absorption peak in the range of 2100-2150 cm⁻¹.[7] The disappearance or significant decrease of this peak is a strong indicator of azide reduction. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of your final product.
Q5: What should I do if a reduction step is necessary elsewhere in my molecule?
A5: If you need to perform a reduction on another functional group in the presence of the azide, you have two main options:
-
Choose a chemoselective reducing agent: Some reducing agents are known to be selective for certain functional groups while leaving azides untouched. For example, sodium borohydride (B1222165) (NaBH₄) can often reduce aldehydes and ketones without affecting an azide group under controlled conditions.
-
Protect the azide group: You can temporarily protect the azide by reacting it with a phosphine (B1218219), such as di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), to form a stable phosphazide. This protected group is stable under various reductive conditions. The azide can then be regenerated by treatment with elemental sulfur.[8][9]
Data Presentation
Table 1: Comparison of Common Azide Reduction Methods
| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 85-99%[2] | 0.5 - 24 h[2] | High yields, clean reaction, scalable. | Can reduce other functional groups (alkenes, alkynes, etc.).[2] |
| Staudinger Reaction | PPh₃, H₂O | 80-95%[2] | 6 - 24 h[2] | Excellent chemoselectivity, mild conditions. | Stoichiometric phosphine oxide byproduct can complicate purification.[2] |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | High[2] | Rapid | Powerful reducing agent. | Lacks chemoselectivity, reduces many other functional groups.[2] |
| Thiol-mediated Reduction | Dithiothreitol (DTT) | Good to Excellent[4] | Variable | Can be performed in aqueous conditions. | Slower than other methods, may require elevated temperatures. |
Table 2: Stability of the Azide Group in Azido-PEG Linkers in Aqueous Buffers
| Parameter | Stability Profile | Recommended Conditions |
| pH | Generally stable in the range of 4-12.[5] | Use buffers within a pH range of 5.0-10.0.[5] |
| Reducing Agents | Can be reduced by agents like DTT and TCEP.[5] | Avoid the use of these reducing agents if the azide needs to be preserved. |
| Light and Heat | Prolonged exposure can lead to degradation.[5] | Protect from light and store at low temperatures (-20°C).[6] |
| Buffer Components | Avoid buffers with nucleophilic components that could potentially react, although this is less common for the azide group itself. | Use non-nucleophilic buffers like PBS or HEPES.[5] |
Experimental Protocols
Protocol 1: General Procedure for Staudinger Reduction of an Azide
This protocol describes the reduction of an azide to a primary amine using triphenylphosphine.
Materials:
-
Azide-containing compound (e.g., this compound)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the azide-containing compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add triphenylphosphine (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 65 °C) for 6-12 hours.[2][10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or FTIR spectroscopy, looking for the disappearance of the starting azide and its characteristic peak around 2100 cm⁻¹.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
The desired amine product will be in the organic phase, along with the triphenylphosphine oxide byproduct, which may require purification by column chromatography.
Protocol 2: Analytical Confirmation of Azide Group Presence by FTIR Spectroscopy
This protocol outlines the steps to qualitatively and semi-quantitatively assess the presence of the azide functional group.
Materials:
-
Sample containing the azide compound
-
FTIR spectrometer (e.g., with an ATR accessory)
-
Appropriate solvent for dissolving the sample if not a liquid
Procedure:
-
Obtain a background spectrum on the clean FTIR-ATR crystal.
-
Apply a small amount of your sample (liquid or dissolved in a volatile solvent) to the ATR crystal.
-
Acquire the infrared spectrum of your sample, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for a strong, sharp absorption peak between 2100 and 2150 cm⁻¹.[7] The presence of this peak is a definitive indicator of the azide functional group.
-
For semi-quantitative analysis, the intensity (height or area) of this peak is proportional to the concentration of the azide. You can compare the peak intensity before and after a reaction to estimate the extent of azide consumption. For accurate quantification, a calibration curve with standards of known concentration is required.[7][9]
Experimental Workflow for a Reaction Preserving the Azide Group
Caption: A typical experimental workflow for modifying this compound while preserving the azide group.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. richmondscientific.com [richmondscientific.com]
- 10. Staudinger Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up Bioconjugation Reactions with Azido-PEG2-alcohol
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up bioconjugation reactions involving Azido-PEG2-alcohol. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the transition from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in bioconjugation?
A1: this compound is a versatile linker that offers several benefits in bioconjugation. The azide (B81097) group allows for highly specific and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The short, hydrophilic diethylene glycol (PEG2) spacer can enhance the solubility and reduce aggregation of the resulting conjugate. The terminal alcohol group provides a further point for derivatization or attachment to other molecules.
Q2: What are the key differences between CuAAC and SPAAC reactions for bioconjugation with this compound?
A2: The choice between CuAAC and SPAAC depends on the specific requirements of the bioconjugation.
-
CuAAC utilizes a copper(I) catalyst to promote the reaction between an azide and a terminal alkyne. It is generally faster and uses less expensive reagents. However, the copper catalyst can be cytotoxic, which may be a concern for in vivo applications or with sensitive biomolecules.[2]
-
SPAAC is a copper-free click chemistry method that relies on the high reactivity of a strained alkyne (e.g., DBCO or BCN) with an azide. This approach is bioorthogonal, meaning it does not interfere with biological systems, making it ideal for live-cell labeling and in vivo applications. However, the required strained alkynes are typically more expensive.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain the stability and reactivity of this compound, it is recommended to store it at -20°C in a dry, inert atmosphere. For stock solutions, it is best to store them at -80°C for up to six months or at -20°C for up to one month. If using an aqueous stock solution, it should be sterile-filtered before use.
Troubleshooting Guide for Scaling Up Bioconjugation Reactions
This guide addresses common issues encountered when scaling up bioconjugation reactions with this compound.
Problem 1: Low or inconsistent reaction yield upon scale-up.
| Possible Cause | Troubleshooting Step |
| Inefficient Mixing | At larger scales, ensuring a homogenous reaction mixture is critical. Inadequate mixing can lead to localized concentration gradients and incomplete reactions. Solution: Implement a validated mixing system appropriate for the scale of your reaction vessel, such as an overhead stirrer or a magnetic stirrer with a suitably sized stir bar. The mixing speed should be optimized to ensure homogeneity without causing shear stress that could damage the biomolecule. |
| Oxygen Sensitivity of CuAAC | The Cu(I) catalyst in CuAAC reactions is sensitive to oxidation to the inactive Cu(II) state, which can be a greater issue in larger volumes with more headspace and longer reaction times. Solution: Deoxygenate all buffers and reagent solutions by sparging with an inert gas like argon or nitrogen. Maintain an inert atmosphere over the reaction mixture throughout the process. |
| Incorrect Stoichiometry | Inaccurate measurement of reagents at larger scales can lead to suboptimal ratios of the azide, alkyne, and catalyst components. Solution: Carefully calibrate all weighing and liquid handling equipment. For large-scale reactions, it is advisable to use stock solutions of known concentrations and to perform accurate volume additions. |
| pH Fluctuation | The optimal pH for CuAAC reactions is typically between 7 and 9. At larger scales, localized pH changes can occur upon addition of reagents. Solution: Use a robust buffering system and monitor the pH of the reaction mixture. If necessary, adjust the pH with small additions of a suitable acid or base. |
Problem 2: Increased formation of aggregates or precipitates.
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of Reactants | While the PEG linker enhances solubility, the biomolecule or the alkyne-containing partner may have hydrophobic regions that can lead to aggregation at higher concentrations. Solution: Optimize the buffer composition by including excipients such as polysorbate 20 or arginine to reduce aggregation. Consider performing the reaction at a lower temperature to decrease the rate of aggregation. |
| High Protein Concentration | The increased concentration of biomolecules during scale-up can promote aggregation. Solution: Determine the optimal concentration range for your biomolecule in the reaction mixture through small-scale experiments before proceeding to a larger scale. |
Problem 3: Difficulty in purifying the final conjugate.
| Possible Cause | Troubleshooting Step |
| Inefficient Removal of Unreacted Reagents | At larger scales, the removal of excess this compound, alkyne, and catalyst can be more challenging. Solution: Utilize a scalable purification method such as Tangential Flow Filtration (TFF) for buffer exchange and removal of small molecules. Size-exclusion chromatography (SEC) or affinity chromatography can also be scaled up for the purification of the final conjugate. |
| Copper Contamination (for CuAAC) | Residual copper from the catalyst can be toxic and can interfere with downstream applications. Solution: After the reaction is complete, add a chelating agent like EDTA to the reaction mixture to sequester the copper ions. The copper-EDTA complex can then be removed during the purification process. |
Experimental Protocols: Bench-Scale vs. Scaled-Up CuAAC Reaction
The following tables provide a comparison of typical experimental parameters for a bench-scale and a scaled-up CuAAC bioconjugation reaction using this compound.
Table 1: Reaction Parameters for Bench-Scale vs. Scaled-Up CuAAC Bioconjugation
| Parameter | Bench-Scale (e.g., 1 mL) | Scaled-Up (e.g., 1 L) | Key Considerations for Scale-Up |
| Biomolecule Concentration | 1-10 mg/mL | 1-10 mg/mL | Maintain optimal concentration to avoid aggregation. |
| This compound Molar Excess | 5-20 fold | 3-10 fold | Optimize to reduce cost and purification burden. |
| Alkyne-Molecule Molar Excess | 1.5-5 fold | 1.2-3 fold | Optimize for reaction efficiency and cost. |
| Copper (II) Sulfate (B86663) Concentration | 50-200 µM | 50-150 µM | Higher concentrations can cause protein damage. |
| Copper Ligand (e.g., THPTA) Molar Ratio to Copper | 5:1 | 5:1 | Ligand protects the biomolecule and enhances reaction rate. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1-5 mM | 1-5 mM | A fresh solution should always be used. |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Monitor and control temperature to ensure consistency. |
| Reaction Time | 1-4 hours | 2-6 hours | Monitor reaction progress to determine completion. |
| Mixing | Vortexing or gentle shaking | Overhead stirring or controlled magnetic stirring | Ensure homogeneity without causing shear stress. |
Detailed Methodologies
Bench-Scale Protocol (1 mL)
-
Preparation: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in 800 µL of deoxygenated phosphate-buffered saline (PBS), pH 7.4.
-
Reagent Addition:
-
Add 50 µL of a 10 mM stock solution of this compound in DMSO (final concentration 500 µM, ~10-fold excess).
-
Add 25 µL of a freshly prepared 100 mM solution of sodium ascorbate (B8700270) in water (final concentration 2.5 mM).
-
Add 25 µL of a premixed solution of 20 mM copper(II) sulfate and 100 mM THPTA in water (final concentrations 50 µM and 250 µM, respectively).
-
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle end-over-end mixing.
-
Purification: Purify the conjugate using a desalting column to remove unreacted reagents.
Scaled-Up Protocol (1 L)
-
Preparation: In a 2 L reaction vessel equipped with an overhead stirrer, dissolve the alkyne-modified biomolecule in 800 mL of deoxygenated PBS, pH 7.4. Maintain a slow, constant stir rate.
-
Reagent Addition:
-
Slowly add 50 mL of a 10 mM stock solution of this compound in DMSO.
-
Add 25 mL of a freshly prepared 100 mM solution of sodium ascorbate in water.
-
Slowly add 25 mL of a premixed solution of 20 mM copper(II) sulfate and 100 mM THPTA in water.
-
-
Incubation: Incubate the reaction at room temperature for 4 hours, maintaining a constant stir rate. Monitor the reaction progress by taking small aliquots for analysis (e.g., by HPLC or SDS-PAGE).
-
Quenching and Purification:
-
Once the reaction is complete, add a solution of EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Purify the conjugate using Tangential Flow Filtration (TFF) to exchange the buffer and remove unreacted small molecules. Further purification can be performed using large-scale chromatography if needed.
-
Visualizations
Experimental Workflow for Scaling Up Bioconjugation
Caption: This diagram illustrates the transition from bench-scale optimization to the scaled-up bioconjugation process.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree outlining the logical steps for troubleshooting low yield in a scaled-up bioconjugation reaction.
References
Validation & Comparative
A Comparative Guide to Quantitative Analysis of Azido-PEG2-alcohol Conjugation Efficiency by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient conjugation of molecules is a cornerstone of modern biopharmaceutical development. The use of functionalized linkers, such as Azido-PEG2-alcohol, allows for the covalent attachment of polyethylene (B3416737) glycol (PEG) moieties to proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance solubility, stability, and pharmacokinetic profiles. This compound, a discrete PEG (dPEG®) linker, is particularly valuable for its defined length and the ability to participate in highly specific "click chemistry" reactions.
This guide provides a comparative analysis of mass spectrometry-based methods for the quantitative determination of this compound conjugation efficiency. We will explore the utility of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), offering supporting experimental data and detailed protocols to inform your analytical strategy.
Comparison of Conjugation Chemistries
The azide (B81097) group on this compound facilitates highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This method offers significant advantages over traditional conjugation chemistries, such as those involving N-hydroxysuccinimide (NHS) esters.
| Feature | Azido-PEG Linker (Click Chemistry) | NHS-Ester PEG Linker |
| Reaction Type | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition. | Acylation of primary amines (e.g., lysine (B10760008) residues). |
| Reaction Efficiency | Very high, often approaching 100%.[1] | Variable, sensitive to pH and hydrolysis. |
| Reaction Speed | Fast, can be completed in minutes to a few hours.[2] | Slower, typically requires several hours to overnight.[2] |
| Specificity | Highly specific to the alkyne functional group.[2] | Reacts with any accessible primary amine. |
| Orthogonality | The reaction is bio-orthogonal and does not interfere with most biological functional groups. | Can react with multiple sites on a protein, leading to a heterogeneous product. |
| Byproducts | Minimal and easily removable. | Can produce NHS byproducts that may require additional purification steps. |
Quantitative Analysis by Mass Spectrometry: A Head-to-Head Comparison
Both MALDI-TOF and LC-ESI-MS are powerful techniques for the analysis of PEGylated molecules.[3] The choice between them often depends on the specific requirements of the analysis, such as the need for high-throughput screening versus detailed quantitative assessment.
Data Presentation: Quantitative Comparison of Mass Spectrometry Techniques
The following table summarizes hypothetical mass spectrometry data for a model peptide (e.g., Ac-Cys-Tyr-Gln-Asn-Lys-OH with a terminal alkyne, Monoisotopic Mass = 653.26 Da) conjugated with this compound (Monoisotopic Mass = 131.13 Da). The goal is to determine the percentage of conjugated peptide versus unconjugated peptide.
| Analytical Method | Parameter | Unconjugated Peptide | Conjugated Peptide | Calculated Conjugation Efficiency (%) |
| MALDI-TOF MS | Observed Mass (m/z) | 653.28 | 784.41 | - |
| Relative Intensity | 15,000 | 85,000 | 85.0% | |
| LC-ESI-MS | Observed Mass (m/z) | 654.29 [M+H]⁺ | 785.42 [M+H]⁺ | - |
| Peak Area (Extracted Ion Chromatogram) | 2.5 x 10⁵ | 1.4 x 10⁶ | 84.8% |
Note: The calculated conjugation efficiency is determined by the relative signal intensities of the conjugated and unconjugated species.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for both MALDI-TOF MS and LC-ESI-MS analysis of an this compound conjugation reaction.
Protocol 1: Quantitative Analysis by MALDI-TOF MS
This protocol is suitable for rapid screening and determination of conjugation efficiency based on the relative intensities of the unreacted and reacted species.
1. Sample Preparation:
-
Conjugation Reaction: In a microcentrifuge tube, combine 100 µL of a 1 mg/mL solution of an alkyne-modified peptide in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5) with 1.5 equivalents of this compound (from a 10 mM stock in DMSO). Add copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) to catalyze the click reaction. Incubate at room temperature for 1 hour.
-
Desalting: Prior to MALDI-TOF analysis, it is crucial to desalt the sample using a C18 ZipTip or a similar solid-phase extraction method to remove salts and excess reagents that can interfere with ionization. Elute the peptide and its conjugate in a small volume of 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
2. MALDI-TOF MS Analysis:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50% acetonitrile/0.1% TFA.
-
Spotting: Mix the desalted sample solution 1:1 (v/v) with the matrix solution. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Data Acquisition: Acquire mass spectra in positive ion linear or reflector mode, depending on the required mass accuracy and resolution. The mass range should be set to encompass both the unconjugated peptide and the expected PEGylated product.
-
Data Analysis: Determine the relative intensity of the peaks corresponding to the unconjugated and conjugated peptide. The conjugation efficiency can be estimated from the ratio of the conjugated peak intensity to the sum of the intensities of both peaks.
Protocol 2: Quantitative Analysis by LC-ESI-MS
This protocol provides a more rigorous quantitative analysis by separating the reaction components chromatographically before mass spectrometric detection.
1. Sample Preparation:
-
Conjugation Reaction: Perform the conjugation reaction as described in the MALDI-TOF protocol.
-
Quenching and Dilution: Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst. Dilute the reaction mixture in the initial mobile phase (e.g., 95% water/5% acetonitrile/0.1% formic acid) to a final concentration suitable for LC-MS analysis (e.g., 10-100 µg/mL).
2. LC-ESI-MS Analysis:
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10-15 minutes is a good starting point and should be optimized to achieve baseline separation of the unconjugated and conjugated peptides.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected m/z values of the unconjugated and conjugated peptides.
-
-
Data Analysis:
-
Generate extracted ion chromatograms (EICs) for the theoretical m/z values of both the unconjugated and conjugated peptides.
-
Integrate the peak areas of the corresponding EICs.
-
Calculate the conjugation efficiency from the ratio of the peak area of the conjugated peptide to the sum of the peak areas of both species.
-
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both the conjugation reaction and the subsequent mass spectrometry analysis.
Conclusion
Both MALDI-TOF MS and LC-ESI-MS are indispensable tools for the quantitative analysis of this compound conjugation efficiency. MALDI-TOF MS offers a rapid method for screening conjugation reactions, providing valuable information on the molecular weight and relative abundance of the products.[3] For more precise and accurate quantification, LC-ESI-MS is the preferred method, as it combines the separation power of liquid chromatography with the high mass accuracy of modern mass spectrometers.[4] The choice of technique will ultimately depend on the specific analytical needs, available instrumentation, and the stage of the drug development process. By leveraging these powerful analytical techniques, researchers can ensure the quality and consistency of their PEGylated bioconjugates, accelerating the development of novel therapeutics.
References
A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG2-Alcohol versus NHS Ester Linkers for Primary Amine Labeling
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between two common strategies for labeling primary amines: a two-step approach utilizing an azide-functionalized polyethylene (B3416737) glycol (PEG) linker, exemplified by molecules like Azido-PEG2-alcohol, and a direct labeling approach using N-hydroxysuccinimide (NHS) ester linkers.
At its core, the comparison is between a bioorthogonal "click chemistry" strategy and a direct acylation reaction. While NHS esters offer a straightforward method for creating stable amide bonds with primary amines, the azide-based approach introduces a versatile chemical handle for subsequent, highly specific ligation reactions. The choice between these methodologies hinges on the specific requirements of the application, including the desired degree of labeling control, the complexity of the biomolecule, and the intended downstream application of the conjugate.
At a Glance: Key Differences and Applications
| Feature | Azido-PEG2-OH (Two-Step Approach) | NHS Ester Linkers (One-Step Approach) |
| Reaction with Primary Amines | Indirect: Requires activation of the alcohol or use of an amine-reactive azide (B81097) linker (e.g., Azido-PEG-NHS ester) to introduce the azide. The azide is then reacted in a separate "click" chemistry step. | Direct: The NHS ester reacts directly with primary amines to form a stable amide bond. |
| Primary Application | Introducing a bioorthogonal handle for subsequent, highly specific conjugation via click chemistry (e.g., attaching imaging agents, drugs, or other biomolecules). | Direct and stable conjugation of labels (e.g., fluorophores, biotin) or drugs to proteins, antibodies, and other biomolecules. |
| Specificity | High: The subsequent azide-alkyne cycloaddition reaction is highly specific and bioorthogonal, meaning it does not react with other functional groups in a biological system. | Moderate: NHS esters can react with any accessible primary amine (e.g., lysine (B10760008) residues and the N-terminus of proteins), which can lead to a heterogeneous mixture of conjugates. |
| Resulting Linkage | Stable triazole ring (from click chemistry). | Stable amide bond. |
| Workflow Complexity | Two-step process: 1. Introduction of the azide. 2. Click chemistry reaction. | One-step process: Direct labeling of the primary amine. |
Reaction Mechanisms and Workflows
The fundamental difference between these two labeling strategies lies in their reaction chemistry. NHS esters are a well-established class of amine-reactive reagents that directly form stable amide bonds with primary amines, such as the side chain of lysine residues on proteins.[1] This reaction is efficient but can be influenced by the pH of the reaction buffer.[2][3]
The azide-based approach is a two-step process. First, an azide group must be introduced onto the target biomolecule. While this compound itself is not reactive with amines, its hydroxyl group can be activated to become amine-reactive. A more direct method is to use a bifunctional linker such as an Azido-PEG-NHS ester, which reacts with primary amines to covalently attach an azide-PEG moiety.[4][5] This azide then serves as a bioorthogonal handle for a subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction to attach the molecule of interest.[6][7]
NHS Ester Labeling Workflow
Caption: Workflow for direct primary amine labeling using an NHS ester.
Azide-Based Two-Step Labeling Workflow
Caption: Two-step labeling workflow using an azide linker and click chemistry.
Performance Comparison
The choice between these two strategies often comes down to a trade-off between simplicity and specificity.
| Parameter | Azido-PEG-NHS Ester + Click Chemistry | NHS Ester | Notes |
| Reaction Steps | 2 | 1 | The azide approach requires two separate reaction and purification steps. |
| Reaction pH | Step 1: 7.2-8.5Step 2: Neutral pH | 7.2-8.5 | NHS ester reactions are pH-sensitive, with hydrolysis being a competing reaction at higher pH.[3] |
| Bond Stability | Triazole: Very stable, resistant to hydrolysis and enzymatic cleavage.[8][9] | Amide: Very stable, but can be susceptible to enzymatic cleavage by proteases. | The triazole linkage is considered a good mimic of the trans-amide bond.[9] |
| Labeling Control | High: The two-step nature allows for precise control over the final conjugation. | Moderate: The degree of labeling can be controlled by adjusting the molar excess of the NHS ester, but this can lead to a distribution of labeled species.[10] | The azide approach allows for the attachment of molecules that may not be compatible with the initial amine labeling conditions. |
| Potential for Aggregation | The hydrophilic PEG spacer can help to reduce aggregation.[11] | Can sometimes lead to aggregation, especially with hydrophobic labels. | |
| Typical Labeling Efficiency | Step 1: >95%Step 2: High | 20-35% (can be higher with optimized conditions)[12] | Efficiency for NHS esters is highly dependent on protein concentration and buffer conditions.[12] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of a Protein
This protocol is a general guideline for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate, pH 8.3
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 1-10 mg/mL.[2][12] If the protein is in a different buffer, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate. Ensure the buffer is free of primary amines like Tris.[10]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[12]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[10] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.[13][14]
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[15]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry if the label has a distinct absorbance.
Protocol 2: Two-Step Labeling of a Protein Using Azido-PEG-NHS Ester and Click Chemistry
This protocol outlines the introduction of an azide handle onto a protein followed by a copper-catalyzed click chemistry reaction (CuAAC).
Part A: Azide Labeling of the Protein
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS Ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, using the Azido-PEG-NHS Ester.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS Ester stock solution to the protein solution.[4][10]
-
Incubation: Incubate for 1 hour at room temperature.[4]
-
Purification: Purify the azide-modified protein using a desalting column to remove excess reagent.[4]
Part B: Click Chemistry Reaction (CuAAC)
Materials:
-
Azide-modified protein
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., TBTA)
-
Degassed buffer
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the azide-modified protein and a 3- to 10-fold molar excess of the alkyne-functionalized molecule.[16]
-
Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (50 mM in water), and TBTA (10 mM in DMSO).
-
Click Reaction: Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition: TBTA (to a final concentration of 0.1 mM), CuSO₄ (to a final concentration of 1 mM), and sodium ascorbate (to a final concentration of 1 mM).[6]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[6]
-
Purification: Purify the final conjugate using a desalting column to remove the catalyst and excess alkyne.
Conclusion
The choice between an azide-based two-step labeling strategy and a direct NHS ester labeling approach is highly dependent on the specific goals of the bioconjugation. NHS ester linkers are the go-to choice for robust, high-yield conjugation to primary amines, resulting in exceptionally stable amide bonds.[1] They are ideal for applications where random labeling of surface-exposed lysines is acceptable and high stability is paramount.
The azide-based approach, while more complex, offers a level of specificity and versatility that is unmatched by direct labeling methods. The bioorthogonal nature of the click chemistry reaction allows for the conjugation of a wide range of molecules under mild conditions, without the risk of side reactions with other functional groups on the biomolecule.[6] This makes it particularly well-suited for the construction of complex bioconjugates and for applications in living systems where biocompatibility is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Azido-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. medkoo.com [medkoo.com]
- 12. biotium.com [biotium.com]
- 13. interchim.fr [interchim.fr]
- 14. NHS-ester-protein-labeling [protocols.io]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. lumiprobe.com [lumiprobe.com]
Characterizing Azido-PEG2-alcohol Protein Conjugates: A Comparative Guide to SDS-PAGE and Western Blot Analysis
For researchers, scientists, and drug development professionals, accurate characterization of protein conjugates is paramount. This guide provides a comprehensive comparison of SDS-PAGE and Western blot for the analysis of proteins conjugated with Azido-PEG2-alcohol, a bifunctional linker increasingly used in bioconjugation and proteomics. We present supporting experimental data, detailed protocols, and a comparative look at alternative characterization methods.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, including improved stability, solubility, and pharmacokinetic profiles. This compound is a versatile linker that introduces a bio-orthogonal azide (B81097) group, allowing for subsequent specific ligation to other molecules via "click chemistry". Proper characterization of these conjugates is essential to ensure the desired degree of labeling and to understand the heterogeneity of the product.
Performance Comparison: SDS-PAGE vs. Alternative Techniques
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the initial assessment of protein conjugation. The addition of the this compound linker, and any subsequent modifications via the azide group, increases the molecular weight of the protein, leading to a discernible upward shift in the protein's band on an SDS-PAGE gel. While SDS-PAGE is a rapid and accessible method, it is not without its limitations, particularly for PEGylated proteins.
Key Considerations for SDS-PAGE of PEGylated Proteins:
-
Apparent Molecular Weight: PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest. This is due to the PEG chain's hydrodynamic size and its interaction with SDS, which can lead to an overestimation of the molecular weight.[1][2]
-
Band Smearing: The interaction between PEG and SDS can result in broad or smeared bands, making precise quantification and resolution of different PEGylated species challenging.[2][3]
-
Heterogeneity: For reactions that result in a mixture of proteins with varying degrees of PEGylation, SDS-PAGE may not be able to resolve each species into distinct bands.
For a more comprehensive and quantitative analysis, orthogonal methods are highly recommended.
Table 1: Comparison of Techniques for Characterizing this compound Protein Conjugates
| Feature | SDS-PAGE | Western Blot | Native PAGE | Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) |
| Primary Information | Apparent molecular weight, Purity assessment | Specific protein identification, Relative quantification | Separation by size and charge, Preserves native structure | Precise molecular weight, Degree of PEGylation, Identification of modification sites |
| Resolution | Moderate; can be affected by band smearing | Dependent on SDS-PAGE separation | High for different charge/size isomers | High to very high |
| Quantification | Semi-quantitative (densitometry) | Semi-quantitative (densitometry) | Semi-quantitative (densitometry) | Quantitative (with standards) |
| Throughput | High | High | Moderate | Low to moderate |
| Cost & Accessibility | Low | Low to moderate | Low | High |
| Key Advantage | Rapid, simple, and widely available for initial screening. | High specificity for the target protein. | Avoids PEG-SDS interactions, providing better resolution for PEGylated species.[2][3] | Provides exact mass and detailed structural information.[4] |
| Key Limitation | Inaccurate molecular weight estimation and potential for smeared bands.[1][2] | Relies on the quality of the primary antibody. | Does not separate based on molecular weight alone. | Requires specialized equipment and expertise. |
Data Presentation: Quantifying Conjugation Efficiency
The efficiency of protein labeling with this compound can be estimated using densitometry analysis of SDS-PAGE gels or Western blots. The appearance of a higher molecular weight band corresponding to the conjugated protein and a decrease in the intensity of the unconjugated protein band are indicative of a successful reaction.
Table 2: Representative Data for Azido-PEG Functionalization Efficiency
| Protein | Protein Concentration (mg/mL) | Molar Excess of Azido-PEG Linker | Degree of Labeling (Azides/Protein) |
| Model Protein A (50 kDa) | 2 | 10x | 1-2 |
| Model Protein B (150 kDa) | 1 | 20x | 3-5 |
| Model Protein C (25 kDa) | 5 | 5x | 0-1 |
This table presents representative data and the actual degree of labeling will depend on the specific protein, linker, and reaction conditions.
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of this compound Protein Conjugates
-
Sample Preparation:
-
In a microcentrifuge tube, mix the protein sample (conjugated and unconjugated controls) with 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any debris.
-
-
Gel Electrophoresis:
-
Load 10-20 µg of each protein sample into the wells of a precast polyacrylamide gel (e.g., 4-20% gradient gel).
-
Include a molecular weight marker to estimate the size of the protein bands.
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) according to the manufacturer's instructions.
-
Destain the gel to visualize the protein bands against a clear background.
-
Image the gel using a gel documentation system.
-
Protocol 2: Western Blot Analysis of this compound Protein Conjugates
-
SDS-PAGE and Protein Transfer:
-
Perform SDS-PAGE as described in Protocol 1.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Mandatory Visualizations
Caption: Workflow for SDS-PAGE and Western Blot Analysis.
Caption: Characterization pathways for protein conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Unreacted Azido-PEG2-alcohol
For researchers, scientists, and professionals in drug development, the precise quantification of unreacted starting materials is a critical aspect of reaction monitoring, optimization, and purification. Azido-PEG2-alcohol is a bifunctional linker commonly used in bioconjugation and drug delivery systems. Ensuring its complete reaction or accurately quantifying its residual amount is essential for the quality and characterization of the final product. This guide provides an objective comparison of various analytical methods for the quantification of unreacted this compound, supported by experimental protocols and data presentation.
Comparison of Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, availability of equipment, and the complexity of the sample matrix. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[1][] For a small molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable configuration.
-
Principle : The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. More polar molecules, like this compound, will elute earlier than less polar molecules.
-
Detection : this compound lacks a strong UV-Vis chromophore, making detection by standard UV detectors less sensitive.[] More universal detectors are therefore recommended:
-
Evaporative Light Scattering Detector (ELSD) : This detector is suitable for non-volatile analytes like PEG and is independent of the analyte's optical properties.
-
Refractive Index (RI) Detector : Another universal detector that measures the change in the refractive index of the eluent. It is sensitive to temperature and gradient changes.
-
Mass Spectrometry (MS) : Using an HPLC system coupled with a mass spectrometer (LC-MS) provides high sensitivity and selectivity.[3]
-
-
Advantages : High resolution, excellent reproducibility, and well-established for quantitative analysis.[]
-
Disadvantages : Requires a suitable detector due to the lack of a chromophore. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly specific and powerful tool for both structural elucidation and quantitative analysis (qNMR).[4][5]
-
Principle : qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei (protons in ¹H NMR). By comparing the integral of a characteristic peak of this compound to that of a known amount of an internal standard, the concentration of the analyte can be determined.
-
Suitability : The ¹H NMR spectrum of this compound has distinct signals for the protons adjacent to the azide (B81097) and alcohol functionalities. However, in complex mixtures, these signals might overlap with other peaks, particularly the broad signals from the PEG backbone.[6] To overcome this, a "click" reaction can be performed on a sample to introduce a molecule with a highly distinct NMR signal, allowing for indirect but accurate quantification.[6]
-
Advantages : It is a primary ratio method, meaning it does not require a calibration curve with the analyte itself. It provides structural information and is non-destructive.[7]
-
Disadvantages : Lower sensitivity compared to HPLC-MS. The main PEG signal can sometimes obscure the signals of the terminal groups.[6]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for the quantification of small molecules.[3][8]
-
Principle : The analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The intensity of the signal corresponding to the specific m/z of this compound is proportional to its concentration.
-
Suitability : LC-MS can easily detect and quantify this compound, even at very low concentrations. It can distinguish the analyte from other components in the reaction mixture with high confidence.[3]
-
Advantages : Unmatched sensitivity and selectivity. It can provide molecular weight confirmation.
-
Disadvantages : Higher cost of instrumentation and maintenance. Matrix effects can sometimes suppress the analyte signal, requiring careful sample preparation.
Colorimetric Assays
Colorimetric assays offer a simpler and often higher-throughput alternative for detecting the presence of specific functional groups.
-
Principle : These assays are based on a chemical reaction that produces a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. For this compound, a colorimetric test for the azide functional group can be used.[9] For instance, the reaction of azides with certain reagents can produce a colored compound.[10]
-
Suitability : This method is more suitable for a qualitative or semi-quantitative assessment of the presence of unreacted azide groups rather than for the precise quantification of the entire this compound molecule.
-
Advantages : Simple, fast, and cost-effective.
-
Disadvantages : Lower specificity, as it only detects the azide group and not the entire molecule. It may be susceptible to interference from other components in the mixture.
Quantitative Data Summary
| Analytical Method | Principle | Specificity | Sensitivity | Throughput | Relative Cost | Key Considerations |
| HPLC (with ELSD/RI) | Chromatographic Separation | Moderate to High | µg/mL range | Medium | Medium | Requires a universal detector; gradient elution can be challenging with RI detectors.[11] |
| NMR Spectroscopy (qNMR) | Nuclear Magnetic Resonance | High | mg/mL range | Low to Medium | High | Non-destructive; requires an internal standard; PEG backbone signal can cause interference.[4][6] |
| LC-MS | Mass-to-Charge Ratio | Very High | ng/mL to pg/mL range | Medium | High | Highest sensitivity and specificity; potential for matrix effects.[3][8] |
| Colorimetric Assay | Color-producing Chemical Reaction | Low to Moderate | µg/mL range | High | Low | Detects the azide group, not the entire molecule; prone to interferences.[9][10] |
Experimental Protocols
Protocol 1: Quantification by HPLC with ELSD
This protocol describes a general method for the quantification of unreacted this compound in a reaction mixture.
-
Sample Preparation :
-
Prepare a stock solution of a reference standard of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Quench the reaction mixture at a specific time point and dilute it with the mobile phase to a concentration within the range of the calibration curve.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B).
-
Start with 95% A and 5% B.
-
Ramp to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
ELSD Settings :
-
Nebulizer Temperature : 30°C.
-
Evaporator Temperature : 50°C.
-
Gas Flow : 1.5 L/min.
-
-
-
Data Analysis :
-
Integrate the peak area corresponding to this compound in both the standards and the sample.
-
Plot a calibration curve of log(peak area) versus log(concentration) for the standards.
-
Determine the concentration of unreacted this compound in the sample using the calibration curve.
-
Protocol 2: Quantification by ¹H NMR (qNMR)
This protocol provides a method for quantifying unreacted this compound using an internal standard.
-
Sample Preparation :
-
Choose a suitable internal standard that has a sharp signal in a region of the ¹H NMR spectrum that does not overlap with the analyte or other components in the mixture (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh a known amount of the internal standard and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Accurately weigh a known amount of the reaction mixture and dissolve it in the same volume of the internal standard solution.
-
Vortex the sample to ensure it is homogeneous.
-
-
NMR Acquisition :
-
Spectrometer : 400 MHz or higher.
-
Solvent : D₂O or DMSO-d₆.
-
Parameters :
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signal of the internal standard (IS) and a characteristic signal of this compound (e.g., the methylene (B1212753) protons adjacent to the azide, –CH₂N₃).
-
Calculate the concentration of this compound using the following formula:
Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * (Molarity_IS)
Where:
-
Area_analyte is the integral of the analyte signal.
-
N_protons_analyte is the number of protons giving rise to the analyte signal.
-
Area_IS is the integral of the internal standard signal.
-
N_protons_IS is the number of protons giving rise to the internal standard signal.
-
Molarity_IS is the known molar concentration of the internal standard.
-
Mandatory Visualizations
Caption: General workflow for quantifying unreacted this compound.
This guide provides a comprehensive overview of the primary analytical methods for the quantification of unreacted this compound. The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and available resources. For most applications, HPLC with a universal detector or qNMR will provide a robust and reliable means of quantification. When very high sensitivity is required, LC-MS is the method of choice.
References
- 1. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. New tests for the detection of azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
validating the bio-orthogonality of the azide group in Azido-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the ability to specifically label and track biomolecules within a living system is paramount. This has led to the development of bio-orthogonal chemistry, a field that utilizes chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. The azide (B81097) group, a key functional group in this field, is prized for its small size, metabolic stability, and lack of endogenous counterparts. This guide provides an objective comparison of the bio-orthogonality of Azido-PEG2-alcohol, a versatile linker used in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. We will delve into experimental data, provide detailed protocols for validation, and compare its performance with alternative bio-orthogonal functionalities.
Introduction to this compound and Bio-orthogonality
This compound, with the chemical structure 2-(2-azidoethoxy)ethan-1-ol, is a bifunctional molecule featuring an azide group for bio-orthogonal ligation and a hydroxyl group for further chemical modification.[1][2][3][4][] The two-unit polyethylene (B3416737) glycol (PEG) spacer enhances its hydrophilicity and biocompatibility. The azide group is the cornerstone of its bio-orthogonal applications, participating in highly selective and efficient "click chemistry" reactions.[1][4]
The concept of bio-orthogonality rests on the principle that the reacting functional groups are abiotic and do not engage in side reactions with the vast array of functional groups present in biological systems. An ideal bio-orthogonal functional group should be:
-
Inert: Stable under physiological conditions (pH, temperature, and aqueous environment).
-
Selective: Reacts exclusively with its intended partner.
-
Kinetically favorable: The reaction should proceed at a reasonable rate at low concentrations.
-
Non-perturbing: The functional group and the resulting linkage should not interfere with the biological process being studied.
The azide group largely fulfills these criteria, making it a workhorse in bio-orthogonal chemistry.[6]
Experimental Validation of Bio-orthogonality
Validating the bio-orthogonality of the azide group in this compound is crucial to ensure its reliability in biological applications. This involves demonstrating its stability and lack of reactivity with cellular components.
Potential Side Reactions
While generally inert, the azide group is not completely devoid of potential reactivity in the cellular milieu. It is a soft electrophile and can, in principle, react with soft nucleophiles. Potential side reactions to consider include:
-
Reduction by Thiols: High concentrations of cellular thiols, such as glutathione (B108866) (GSH), could potentially reduce the azide to an amine. However, this reaction is generally slow under physiological conditions.
-
Enzymatic Reduction: Certain enzymes, such as cytochrome P450 reductases, have been shown to reduce aryl azides, particularly under hypoxic (low oxygen) conditions.
-
Reaction with Thioacids: A specific reaction between thioacids and organic azides has been reported to form amides.
Experimental Protocol: Assessing the Stability of this compound in Cell Lysate
This protocol outlines a general method to quantify the stability of this compound in a complex biological environment using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the degradation of this compound when incubated with cell lysate over time.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cultured cells (e.g., HeLa or HEK293)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Internal standard (a stable, non-reactive molecule with similar chromatographic properties)
-
LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to a sufficient density.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Incubation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
In separate microcentrifuge tubes, add a defined amount of cell lysate.
-
Spike the lysate with this compound to a final concentration (e.g., 10 µM).
-
As a control, prepare a sample with this compound in PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each incubation tube.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Preparation for LC-MS:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase C18 column.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to elute the compounds.
-
Monitor the ion corresponding to the m/z of this compound and the internal standard using the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard at each time point.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Plot the ratio over time to determine the degradation profile.
-
Caption: Workflow for assessing the stability of this compound in cell lysate.
Performance Comparison with Bio-orthogonal Alternatives
The azide group is one of several bio-orthogonal handles available to researchers. The choice of which to use depends on the specific application, with reaction kinetics and the stability of the reactants being key considerations.
Reaction Kinetics
The speed of a bio-orthogonal reaction is critical, especially when labeling dynamic processes or working with low concentrations of biomolecules. The table below compares the second-order rate constants of common azide-based reactions with a prominent alternative, the tetrazine ligation.
| Bio-orthogonal Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | DIBAC/ADIBO | ~1 |
| Azide | BCN | 0.1 - 1 | |
| Azide | DIFO | ~0.1 | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkyne | 10 - 100 |
| Staudinger Ligation | Azide | Phosphine | ~0.002 |
| Tetrazine Ligation (IEDDA) | Tetrazine (Tz) | trans-Cyclooctene (TCO) | 10³ - 10⁶ |
Data compiled from various sources. Rate constants can vary depending on the specific structures of the reactants and reaction conditions.
As the table illustrates, the tetrazine ligation is significantly faster than azide-based reactions. However, CuAAC offers a considerable rate enhancement over SPAAC and the Staudinger ligation, though the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
Stability
The stability of the bio-orthogonal handle is crucial for ensuring that the molecule remains intact until the desired reaction is initiated.
| Bio-orthogonal Handle | General Stability in Biological Media | Potential for Side Reactions |
| Azide | High | Reduction by thiols (slow), enzymatic reduction (hypoxia) |
| Terminal Alkyne | High | Generally inert |
| Cyclooctynes (e.g., DBCO, BCN) | Moderate | Can be prone to isomerization or degradation |
| Tetrazine | Variable | Can be susceptible to degradation, especially with electron-withdrawing substituents |
| trans-Cyclooctene (TCO) | Moderate | Can isomerize to the less reactive cis-isomer |
The azide group is generally considered to be highly stable in biological systems.[6] However, as mentioned, reduction can occur under specific conditions. Tetrazines, while highly reactive, can exhibit lower stability, and the stability of strained alkynes and alkenes can also be a concern.
Caption: Relationship between stability and reactivity of common bio-orthogonal pairs.
Conclusion
The azide group in this compound offers an excellent balance of stability and selective reactivity for a wide range of bioconjugation applications. Its small size and general inertness in the complex cellular environment make it a reliable bio-orthogonal handle. While the potential for reduction by cellular thiols or enzymes under hypoxic conditions exists, these side reactions are generally slow or occur under specific physiological states.
For applications requiring extremely fast kinetics, the tetrazine ligation may be a more suitable choice. However, for many standard labeling and conjugation strategies, the well-established and predictable reactivity of the azide group, coupled with the favorable properties of the PEG linker, makes this compound a robust and valuable tool for researchers, scientists, and drug development professionals. Rigorous experimental validation, as outlined in this guide, is always recommended to ensure the bio-orthogonality of this and any other chemical reporter in the specific biological system under investigation.
References
The Length of the Chain: A Comparative Guide to PEG Linker Impact on Bioconjugate Stability and Function
For researchers, scientists, and professionals in drug development, the optimization of bioconjugates is a critical step in creating effective therapeutics. A key component in this process is the polyethylene (B3416737) glycol (PEG) linker, which covalently attaches a payload—such as a small molecule drug or a protein—to a larger biomolecule, like an antibody. The length of this PEG linker is not a trivial choice; it profoundly influences the stability, pharmacokinetics, and overall function of the resulting conjugate. This guide provides an objective comparison, supported by experimental data, to illuminate the critical role of PEG linker length.
The inclusion of PEG linkers in bioconjugates, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biologics. PEGylation can improve hydrophilicity, which is particularly beneficial when conjugating hydrophobic payloads, thereby reducing the propensity for aggregation.[1][2] Furthermore, the increased hydrodynamic size imparted by the PEG chain can lead to reduced renal clearance and a longer plasma half-life.[1][3] This extended circulation time can result in greater accumulation of the therapeutic in the target tissue. The flexible nature of the PEG chain can also provide a steric shield, potentially reducing the immunogenicity of the conjugate.[1]
However, the length of the PEG linker introduces a delicate balance. While longer linkers can enhance stability and circulation time, they may also negatively impact the functional aspects of the conjugate, such as target binding and cytotoxicity. This guide will delve into these trade-offs, presenting quantitative data and detailed experimental protocols to aid in the rational design of bioconjugates.
Comparative Analysis of PEG Linker Length on Conjugate Properties
The following tables summarize quantitative data from various preclinical studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that the data is synthesized from studies using different biomolecules, payloads, and experimental models, which may influence the results.
Impact on Stability and Pharmacokinetics
| Linker Length | Effect on Aggregation | Plasma Half-life | Key Observations |
| Short (e.g., PEG4, PEG8) | Moderate reduction in aggregation. | Moderate increase. | Provides a balance between improved stability and maintaining a smaller molecular size, which can be advantageous for tumor penetration.[2] |
| Medium (e.g., PEG12, PEG18) | Significant reduction in aggregation. | Substantial increase. | Often represents a sweet spot for improving pharmacokinetics without drastically compromising function.[1] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Strong reduction in aggregation. | Significant increase. | Longer PEG chains lead to a larger hydrodynamic radius, further reducing renal clearance and prolonging circulation time.[2][4] However, very long chains may impede tissue penetration and can decrease in vitro cytotoxicity.[4] |
Impact on In Vitro and In Vivo Function
| Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations |
| Short (e.g., PEG4, PEG8) | Generally higher potency (lower IC50). | Effective, but may be limited by shorter half-life. | Shorter linkers may lead to less steric hindrance, allowing for more efficient binding to the target and subsequent internalization and payload release.[5] |
| Medium (e.g., PEG12, PEG18) | Moderate potency. | Often shows improved efficacy due to a better balance of pharmacokinetics and activity. | The extended circulation can lead to higher tumor accumulation, compensating for a potential slight decrease in in vitro potency.[1] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Generally lower potency (higher IC50). | Can be highly effective, but the optimal length is context-dependent. | While in vitro cytotoxicity may be reduced, the significantly prolonged half-life can lead to superior in vivo tumor growth inhibition in some models.[4] However, an excessively long linker can decrease efficacy.[6] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline key workflows and relationships.
Caption: A simplified diagram illustrating the three core components of a PEGylated bioconjugate.
Caption: The trade-off between pharmacokinetic benefits and potential targeting limitations with varying PEG linker lengths.
Caption: A typical experimental workflow for the comprehensive evaluation of PEGylated bioconjugates.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of results, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the assessment of PEGylated conjugates.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To determine the percentage of high molecular weight species (aggregates) and fragments in a bioconjugate sample.
Methodology:
-
System Preparation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: Employ a size exclusion column suitable for the molecular weight range of the bioconjugate (e.g., Agilent AdvanceBio SEC).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) buffer with a salt such as sodium chloride (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0), to minimize secondary interactions with the column stationary phase.
-
Sample Preparation: Dilute the bioconjugate sample to a final concentration of 1 mg/mL in the mobile phase.
-
Injection and Elution: Inject a defined volume (e.g., 1-2 µL) of the sample onto the column. Elute the sample at a constant flow rate (e.g., 0.35 mL/min).
-
Detection: Monitor the eluate at a wavelength of 220 nm or 280 nm.
-
Data Analysis: Integrate the peak areas of the chromatogram. The percentage of aggregates and fragments is calculated relative to the total peak area.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a bioconjugate on a target cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the bioconjugate, a relevant negative control (e.g., unconjugated antibody), and a positive control (e.g., free drug) in complete cell culture medium.
-
Treatment: Remove the existing media from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to calculate the IC50 value using appropriate software.
Pharmacokinetic (PK) Analysis in Mice
Objective: To determine the pharmacokinetic parameters, including half-life, of a bioconjugate in a murine model.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor xenograft models).
-
Dosing: Administer a single intravenous (IV) dose of the bioconjugate to each mouse via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from the saphenous or submandibular vein into tubes containing an anticoagulant.
-
Plasma Preparation: Process the blood to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated drug in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and elimination half-life from the plasma concentration-time data.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the stability and function of bioconjugates. While longer PEG chains generally enhance hydrophilicity, reduce aggregation, and prolong plasma half-life, they can also lead to decreased in vitro potency. Conversely, shorter linkers may result in better in vitro activity but at the cost of reduced stability and shorter circulation times.
The optimal PEG linker length is highly dependent on the specific characteristics of the biomolecule and the payload, as well as the desired therapeutic outcome. A systematic evaluation of a range of PEG linker lengths, using the standardized experimental protocols outlined in this guide, is crucial for the development of safe and effective bioconjugate therapeutics. By carefully considering the trade-offs between stability and function, researchers can rationally design conjugates with optimized therapeutic indices.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
head-to-head comparison of different azide-containing PEG linkers in drug delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical determinant of the efficacy, stability, and overall success of a drug delivery system. Among the diverse array of available options, azide-containing polyethylene (B3416737) glycol (PEG) linkers have emerged as a powerful tool, primarily due to their ability to participate in bioorthogonal "click chemistry" reactions. This guide provides an objective, data-driven comparison of different azide-containing PEG linkers to aid in the selection of the optimal linker for your specific drug delivery application. We will delve into a head-to-head comparison of their performance, supported by experimental data, and provide detailed experimental protocols for their use.
Key Performance Indicators of Azide-Containing PEG Linkers
The ideal azide-containing PEG linker for drug delivery should possess a combination of desirable characteristics, including high conjugation efficiency, stability in biological media, and the ability to influence favorable pharmacokinetic profiles. The choice of the terminal functional group on the azide-PEG linker dictates the conjugation strategy and can significantly impact the performance of the final conjugate.
Comparison of Common Azide-Containing PEG Linkers
This section provides a comparative overview of three common types of azide-containing PEG linkers: Azide-PEG-NHS Ester, Azide-PEG-Maleimide, and Azide-PEG-Alkyne. The data presented is a synthesis from multiple sources to provide a comparative perspective.
| Feature | Azide-PEG-NHS Ester | Azide-PEG-Maleimide | Azide-PEG-Alkyne (for CuAAC/SPAAC) |
| Target Functional Group | Primary amines (-NH2) on proteins (e.g., lysine (B10760008) residues) | Thiol groups (-SH) on proteins (e.g., cysteine residues) | Alkyne-modified molecules |
| Reaction Chemistry | Amine acylation | Michael addition | 1,3-Dipolar cycloaddition (Click Chemistry) |
| Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5 | Physiological pH |
| Reaction Speed | Fast (minutes to hours)[2] | Fast (minutes to hours) | Very fast (minutes)[3][4] |
| Bond Stability | Stable amide bond | Stable thioether bond, but potential for retro-Michael reaction[5] | Highly stable triazole ring |
| Selectivity | Can react with multiple lysine residues, leading to heterogeneous products[6] | Site-specific conjugation to cysteine residues is possible | Highly site-specific and bioorthogonal[1] |
| Biocompatibility | Good | Good, but maleimides can react with other biological thiols | SPAAC is highly biocompatible for in vivo applications; CuAAC requires a copper catalyst which can be toxic[3][4] |
The Influence of PEG Architecture: Linear vs. Branched
The architecture of the PEG component of the linker also plays a crucial role in the overall performance of the drug conjugate. Branched or "pendant" PEG linkers can offer advantages over traditional linear linkers.[7][8][9]
| Feature | Linear PEG Linkers | Branched/Pendant PEG Linkers |
| Drug-to-Antibody Ratio (DAR) | Typically lower | Potentially higher, as one linker can attach multiple drug molecules[7][8] |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight, which can reduce renal clearance[10][11] |
| "Stealth" Effect | Provides a hydrophilic shield | Offers a superior shielding effect due to its three-dimensional structure[7][11] |
| In Vivo Half-Life | Generally shorter | Significantly longer circulation time[7][10] |
| Cytotoxicity | Can be lower depending on the drug and linker length | Longer branched linkers have shown superior cytotoxicity in some studies[7] |
A study by Tedeschini et al. (2021) demonstrated that antibody-drug conjugates (ADCs) with a pendant PEG configuration had slower clearance rates and higher plasma concentrations over time compared to those with a linear PEG linker.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of azide-containing PEG linkers. Below are representative protocols for key experimental procedures.
Protocol 1: Synthesis of Azide-Terminated PEG
This protocol describes a general method for the synthesis of an azide-terminated PEG from a mesylated PEG precursor.
Materials:
-
mPEG-OMs (mesylated PEG)
-
Sodium azide (B81097) (NaN3)
-
Anhydrous ethanol (B145695)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve dry mPEG-OMs in anhydrous ethanol under an inert atmosphere (e.g., argon).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Dry the organic solution over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator to obtain the azide-terminated PEG.[12][13]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azide-PEG linker to an alkyne-containing molecule using a copper catalyst.
Materials:
-
Azide-PEG derivative
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions of the azide-PEG, alkyne-molecule, CuSO4, sodium ascorbate, and the copper ligand in a suitable buffer.
-
In a reaction vessel, mix the azide-PEG and alkyne-molecule solutions.
-
Add the copper ligand to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The resulting conjugate can be purified using methods such as size-exclusion chromatography or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free conjugation of an azide-PEG linker to a strained cyclooctyne-containing molecule.
Materials:
-
Azide-PEG derivative
-
DBCO (dibenzocyclooctyne)-containing molecule
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-PEG derivative and the DBCO-containing molecule in the reaction buffer.
-
Mix the solutions at room temperature.
-
The reaction is typically complete within 1-2 hours.
-
The conjugate can be purified by standard methods like chromatography or dialysis.
Visualizing Experimental Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. purepeg.com [purepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Determining the Degree of Labeling for Azido-PEG2-Alcohol Modified Proteins
For researchers, scientists, and drug development professionals working with bioconjugates, accurately determining the degree of labeling (DoL) is a critical step to ensure the quality, consistency, and efficacy of their modified proteins. This guide provides a comprehensive comparison of key methods used to quantify the number of Azido-PEG2-alcohol molecules attached to a protein. We present a detailed overview of the principles, protocols, and comparative performance of various analytical techniques, supported by experimental data to aid in method selection.
Comparative Analysis of DoL Determination Methods
Choosing the optimal method for determining the DoL of your this compound modified protein depends on several factors, including the required precision, available instrumentation, sample amount, and throughput needs. The following table summarizes the key quantitative parameters of the most common techniques.
| Method | Principle | Sample Requirement | Throughput | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact protein and its modified forms. The mass shift corresponds to the number of attached this compound molecules. | Low (µg range) | Low to Medium | High accuracy and precision; provides information on labeling distribution.[1][2][3] | Requires specialized equipment and expertise; potential for ion suppression effects. |
| High-Performance Liquid Chromatography (HPLC) | Separates the modified protein from the unmodified protein and free labeling reagent based on size (SEC) or hydrophobicity (RP-HPLC). The relative peak areas are used for quantification. | Medium (µg to mg range) | Medium to High | Robust and widely available; can be used for preparative and analytical purposes.[4][5] | Resolution may be challenging for heterogeneous PEGylation; requires method development. |
| UV-Vis Spectroscopy | Measures the absorbance of the protein (at 280 nm) and a chromophore on the PEG chain or a subsequently "clicked" dye. The ratio of absorbances is used to calculate the DoL.[6][7][8][9] | High (mg range) | High | Simple, rapid, and requires standard laboratory equipment. | Indirect method; requires a chromophore on the PEG or a secondary labeling step; accuracy can be affected by extinction coefficient variations.[9] |
| Fluorescent Labeling and Detection | The azide (B81097) group is reacted with a fluorogenic alkyne-containing dye via "click chemistry." The fluorescence intensity is then measured and compared to a standard curve to quantify the number of azide groups.[10][11] | Low (µg range) | High | High sensitivity; suitable for in-gel or in-solution measurements. | Indirect method; requires a secondary labeling step; potential for background fluorescence.[12] |
| Ion Chromatography | Separates and quantifies the azide anion after its release from the protein. | Medium (µg to mg range) | Medium | Direct quantification of azide; high sensitivity and selectivity.[13][14] | Requires specialized ion chromatography system; sample preparation may be required to release the azide. |
Experimental Workflow for DoL Determination
The general workflow for determining the degree of labeling for a protein modified with this compound involves several key steps, from the initial modification to the final data analysis. The specific analytical method chosen will dictate the precise procedures in the later stages of the workflow.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide.
Mass Spectrometry (MS) Protocol for DoL Determination
-
Sample Preparation:
-
Desalt and purify the this compound modified protein using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess labeling reagent.
-
Prepare the protein sample in a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Analysis:
-
For Electrospray Ionization (ESI-MS), infuse the sample directly or use liquid chromatography (LC) coupled to the mass spectrometer.
-
For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, mix the protein sample with a suitable matrix (e.g., sinapinic acid) and spot it onto the MALDI plate.[1]
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
Identify the mass of the unmodified protein and the masses of the PEGylated species.
-
Calculate the mass difference between the modified and unmodified protein peaks. This difference should correspond to multiples of the molecular weight of the this compound moiety.
-
The average DoL can be calculated from the relative intensities of the different PEGylated species.
-
HPLC Protocol for DoL Determination
-
Column Selection and Mobile Phase Preparation:
-
For Size-Exclusion Chromatography (SEC), choose a column with a pore size appropriate for the size of the protein and its PEGylated forms. Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., PBS).
-
For Reversed-Phase HPLC (RP-HPLC), select a C4 or C8 column and prepare a gradient of two mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA).
-
-
Sample Analysis:
-
Inject the purified this compound modified protein onto the equilibrated HPLC system.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the unmodified protein and the modified protein(s).
-
The DoL can be estimated from the relative percentage of the modified protein peak area compared to the total protein peak area. For a more accurate quantification, a standard curve with known concentrations of modified and unmodified protein may be necessary.
-
UV-Vis Spectroscopy Protocol for DoL Determination (with a "Clicked" Dye)
-
"Click" Reaction with a Chromogenic or Fluorogenic Alkyne:
-
To the purified Azido-PEG2-protein, add an alkyne-containing dye with a known extinction coefficient.
-
Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click") reaction.
-
Purify the dye-labeled protein to remove excess dye.
-
-
Spectroscopic Measurement:
-
DoL Calculation:
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[8]
-
Calculate the dye concentration using its known extinction coefficient.
-
The DoL is the molar ratio of the dye to the protein.
-
Signaling Pathways and Logical Relationships
The choice of DoL determination method can be guided by a logical decision-making process based on the available resources and the specific requirements of the research.
By understanding the principles and practical considerations of each method, researchers can confidently select the most appropriate technique to accurately determine the degree of labeling for their this compound modified proteins, ensuring the reliability and reproducibility of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collagen labelling with an azide-proline chemical reporter in live cells - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07974D [pubs.rsc.org]
- 13. Azide determination in protein samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion chromatography of azide in pharmaceutical protein samples with high chloride concentration using suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Azido-PEG2-alcohol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling energetic compounds like Azido-PEG2-alcohol. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles or a face shield | Must provide adequate protection against splashes. |
| Hands | Chemical-resistant gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection.[1] |
| Body | Protective clothing/Lab coat | A lab coat should be worn at all times. For larger quantities or risk of splashing, a chemically resistant apron is recommended. |
| Respiratory | Approved mask or respirator | To be used in a chemical fume hood.[2] In case of spills or inadequate ventilation, a respirator may be necessary. |
Core Safety and Handling Protocols
All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2] Due to the potential for explosive decomposition of organic azides upon introduction of energy (heat, light, pressure), specific precautions must be strictly followed.[3][4]
Operational Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Key Handling Precautions:
-
Avoid Ignition Sources: Keep away from heat, flames, and sparks.[2]
-
Incompatible Materials: Avoid contact with oxidizing agents, strong acids, and heavy metals.[3][5] Heavy metals can form shock-sensitive salts with azides.[3]
-
Solvent Choice: Never use chlorinated solvents like dichloromethane (B109758) or chloroform, as they can form explosively unstable di- and tri-azidomethane.[3][4]
-
Utensils: Use plastic, glass, or ceramic spatulas instead of metal ones to prevent the formation of explosive metal azides.[5][6]
-
Storage: Store this compound in a cool, dark place, typically refrigerated between 2°C and 8°C.[7] For long-term storage, temperatures of -20°C are recommended.[8] Always store in a tightly closed container.[2]
-
Scale: Work on the smallest possible scale to minimize potential hazards.[6]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents. Azide (B81097) waste should never be mixed with other chemical waste streams, especially acidic waste, which can lead to the formation of highly toxic and explosive hydrazoic acid.[5]
Disposal Decision Tree for this compound Waste
Caption: A decision-making diagram for the safe disposal of this compound waste.
Disposal Steps:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[5]
-
Avoid Contamination: Ensure that the azide waste container does not come into contact with acids or heavy metals.[5]
-
Deactivation (for dilute solutions): Aqueous solutions containing 5% or less of sodium azide can potentially be deactivated by reacting with nitrous acid.[1] This procedure must be carried out with extreme caution in a fume hood due to the formation of nitric oxide.[1] A 20% aqueous solution of sodium nitrite (B80452) is added to the azide solution with stirring.[1] Following deactivation, the solution should be neutralized to a pH of 6-9 before disposal.[1] Always consult and adhere to your institution's specific protocols for chemical deactivation.
-
Institutional Disposal: For concentrated waste or if you are not equipped for deactivation, the waste must be disposed of through your institution's Environmental Health and Safety (EH&S) program.[1] Never pour azide solutions down the drain, as they can react with lead or copper pipes (B44673) to form explosive metal azides.[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[2] Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air.[2] If symptoms persist or in severe cases, seek immediate medical attention.[2] |
| Ingestion | Seek immediate medical attention.[2] |
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. axispharm.com [axispharm.com]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. ucd.ie [ucd.ie]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. This compound | 139115-90-5 | FA177150 | Biosynth [biosynth.com]
- 8. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
